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Dulcite-13C-1

Cat. No.: B12407571
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-OFOQBJGLSA-N
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Description

Dulcite-13C-1 is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B12407571 Dulcite-13C-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-(213C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3+1/m0/s1

InChI Key

FBPFZTCFMRRESA-OFOQBJGLSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13C@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of Dulcite-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dulcite-13C-1, also known as Galactitol-1-13C, is a stable isotope-labeled form of dulcitol. As a sugar alcohol derived from the reduction of galactose, it serves as a critical tool in metabolic research, particularly in the study of galactosemia.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic context. The information presented is intended to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a key biomarker for inherited metabolic disorders of galactose metabolism.[3] In individuals with galactosemia, the impaired metabolism of galactose leads to its conversion into galactitol (dulcitol) by aldose reductase.[4][5] The accumulation of galactitol in tissues is associated with serious pathological conditions, including cataracts, hepatomegaly, and neurological damage.[3][6] The use of a 13C labeled internal standard like this compound allows for precise quantification of galactitol levels in biological samples, which is crucial for the diagnosis and monitoring of galactosemia.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of its unlabeled counterpart, dulcitol. The single carbon-13 isotope substitution results in a negligible change in these macroscopic properties.

Data Presentation
PropertyValueReference
Synonyms D-Dulcitol-1-13C, D-Galactitol-1-13C, Melampyrit-1-13C[2]
Molecular Formula C₅¹³CH₁₄O₆MedChemExpress
Molecular Weight 183.16 g/mol [2]
Appearance White to off-white crystalline powder[7]
Melting Point 187°C to 191°C[7][8]
Boiling Point 275-280°C[8][9]
Solubility Water: 31.0 g/L (15°C)[8]
Hot Water: Soluble
Ethanol: Slightly soluble
DMSO: Expected to be soluble[10][11]
Odor Odorless[9]
Storage 2-8°C, RefrigeratorMedChemExpress

Experimental Protocols

Quantification of Galactitol in Biological Samples using GC-MS

This protocol outlines a general procedure for the quantification of galactitol in urine, adapted from established methods for analyzing sugar alcohols.[12][13] this compound is used as an internal standard for accurate quantification.

3.1.1. Materials

  • Urine sample

  • This compound (internal standard)

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

3.1.2. Procedure

  • Sample Preparation: To 1 mL of urine, add a known amount of this compound solution.

  • Derivatization: Evaporate the sample to dryness under a stream of nitrogen. Add 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 70°C for 30 minutes to form the hexaacetate derivative.

  • Extraction: After cooling, add 1 mL of water and 1 mL of ethyl acetate. Vortex and centrifuge. Collect the upper organic layer.

  • Washing: Wash the organic layer with 1 mL of 1M NaCl solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

3.1.3. GC-MS Parameters (Example)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for galactitol hexaacetate and its 13C-labeled internal standard.

Analysis of Galactitol by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analysis of polyols like galactitol in biological samples, which can be adapted for use with this compound.[14]

3.2.1. Materials

  • Biological sample (e.g., lens tissue homogenate, red blood cell lysate)

  • This compound (for method development and as a standard)

  • Phenylisocyanate

  • Acetonitrile

  • Triethylamine

  • Mobile phase (e.g., acetonitrile/water gradient)

  • HPLC system with a UV detector

3.2.2. Procedure

  • Sample Preparation: Homogenize or lyse the biological sample. Precipitate proteins using a suitable method (e.g., addition of cold acetonitrile). Centrifuge and collect the supernatant.

  • Derivatization: Evaporate the supernatant to dryness. Add a solution of phenylisocyanate in acetonitrile/triethylamine. Heat to form the phenylisocyanate derivative.

  • Analysis: Inject the derivatized sample onto the HPLC system.

  • Detection: Monitor the effluent at 240 nm.

Mandatory Visualizations

Metabolic Pathway of Galactose to Galactitol

Galactose_Metabolism cluster_enzyme Enzymatic Conversion Galactose Galactose Galactitol Galactitol (Dulcitol) Galactose->Galactitol Reduction NADPH NADPH + H+ AldoseReductase Aldose Reductase NADPH->AldoseReductase NADP NADP+ AldoseReductase->NADP

Caption: Conversion of galactose to galactitol catalyzed by aldose reductase.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS Derivatize Derivatization (e.g., Acetylation) Add_IS->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Dry Drying Extract->Dry GC_MS GC-MS Analysis Dry->GC_MS Data Data Acquisition (SIM Mode) GC_MS->Data Quantify Quantification Data->Quantify

Caption: Workflow for the quantification of galactitol using GC-MS.

Logical Relationship in Galactosemia

Galactosemia_Logic Galactosemia Galactosemia (Enzyme Deficiency) Impaired_Metabolism Impaired Galactose Metabolism Galactosemia->Impaired_Metabolism Increased_Galactose Increased Blood Galactose Impaired_Metabolism->Increased_Galactose Aldose_Reductase_Pathway Activation of Aldose Reductase Pathway Increased_Galactose->Aldose_Reductase_Pathway Galactitol_Accumulation Galactitol Accumulation Aldose_Reductase_Pathway->Galactitol_Accumulation Pathology Pathological Conditions (Cataracts, etc.) Galactitol_Accumulation->Pathology

Caption: Pathophysiological cascade in galactosemia.

Conclusion

This compound is an indispensable tool for the accurate diagnosis and monitoring of galactosemia. Its use as an internal standard in analytical methods like GC-MS and HPLC allows for precise quantification of the disease biomarker, galactitol. This guide provides essential technical information to aid researchers and clinicians in their work, from understanding the fundamental properties of the compound to implementing analytical protocols. The provided visualizations offer a clear understanding of the metabolic context and experimental workflows associated with this compound.

References

Dulcite-13C-1 as a Biomarker for Galactosemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galactosemia, a group of inherited metabolic disorders, disrupts the body's ability to metabolize galactose, leading to the accumulation of toxic byproducts. One such metabolite, galactitol (dulcitol), has emerged as a crucial biomarker for the diagnosis and monitoring of this condition. This technical guide provides a comprehensive overview of the role of galactitol in the pathophysiology of galactosemia and details the analytical methodologies for its quantification, with a special focus on the use of its stable isotope-labeled internal standard, Dulcite-13C-1. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to support the integration of galactitol monitoring into clinical and research settings.

Introduction: The Pathophysiology of Galactosemia and the Role of Galactitol

Galactosemia is primarily caused by deficiencies in the enzymes of the Leloir pathway, the main route for galactose metabolism.[1][2] The most common and severe form, classic galactosemia, results from a deficiency of galactose-1-phosphate uridylyltransferase (GALT).[3] When the Leloir pathway is impaired, galactose accumulates and is shunted into alternative metabolic routes.[4] One such critical alternative is the polyol pathway, where aldose reductase reduces galactose to galactitol.[5][6]

Unlike other intermediates, galactitol cannot be further metabolized and readily diffuses out of cells.[7] Its accumulation in various tissues, including the lens of the eye, peripheral nerves, and brain, leads to osmotic stress and cellular damage, contributing to the long-term complications of galactosemia such as cataracts, neurological impairments, and ovarian dysfunction.[5][8][9] Consequently, the quantification of galactitol in biological fluids serves as a direct indicator of this pathogenic pathway's activity and the overall galactose burden on the body.

dot

Biochemical pathway of galactose metabolism in galactosemia.

Quantitative Data on Galactitol Levels

The concentration of galactitol is significantly elevated in individuals with galactosemia compared to healthy controls. These levels can vary based on the type of galactosemia, dietary compliance, and age. The following tables summarize representative quantitative data from published studies.

Table 1: Urinary Galactitol Levels

PopulationAge GroupGalactitol Concentration (mmol/mol creatinine)Reference(s)
Untreated Classic GalactosemiaNewborns/Infants8000 - 69,000[10]
Treated Classic GalactosemiaInfants (< 1 year)397 - 743[11]
Treated Classic GalactosemiaChildren (> 6 years)125 - 274[11]
Healthy ControlsInfants (< 1 year)8 - 107[11]
Healthy ControlsChildren (> 6 years)2 - 5[11]
Healthy ControlsGeneral3 - 81[10]

Table 2: Plasma Galactitol Levels

PopulationGalactitol Concentration (µmol/L)Reference(s)
Untreated Classic Galactosemia120 - 500[10]
Treated Classic Galactosemia4.7 - 20[10]
Treated Classic Galactosemia (Q188R mutation)11.63 ± 0.46[12]
Treated Classic Galactosemia (other mutations)10.85 ± 1.38[12]
Healthy Controls0.08 - 0.86[10]
Healthy ControlsUndetectable[12]

Table 3: Red Blood Cell (RBC) Galactitol Levels

PopulationGalactitol Concentration (µM)Reference(s)
Treated Galactosemia0.15 - 18[2]
Healthy Controls0.01 - 2[2]

Experimental Protocols for Galactitol Quantification

The accurate and precise quantification of galactitol in biological matrices is paramount for its use as a biomarker. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard such as this compound, is the gold standard for this purpose. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of this compound

While commercially available from suppliers such as Cambridge Isotope Laboratories and Omicron Biochemicals, Inc., this compound can also be synthesized. A common method involves the reduction of ¹³C-labeled galactose. For example, D-Galactose-1-¹³C can be synthesized from nitromethane-¹³C.[13] The resulting labeled galactose can then be reduced to galactitol.

Protocol for the Reduction of D-[1-¹³C]Galactose to D-[1-¹³C]Galactitol (this compound):

  • Dissolution: Dissolve D-[1-¹³C]galactose in water.

  • Reduction: Add sodium borohydride (NaBH₄) to the solution in a dropwise manner while stirring and maintaining the reaction at a controlled temperature (e.g., 0-4°C). The molar ratio of NaBH₄ to galactose should be optimized, but a slight excess is typically used.

  • Quenching: After the reaction is complete (monitored by a suitable method like thin-layer chromatography), cautiously add acetic acid to neutralize the excess NaBH₄ and decompose the borate complexes.

  • Borate Removal: Repeatedly evaporate the solution to dryness with methanol to remove borate as volatile methyl borate.

  • Purification: The resulting D-[1-¹³C]galactitol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Sample Preparation

3.2.1. Urine:

  • Collect a random urine specimen. No preservative is required.

  • Centrifuge the urine sample to remove any particulate matter.

  • Store the supernatant at -20°C or lower until analysis.

3.2.2. Plasma:

  • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

  • Place the tube on ice immediately after collection.[6]

  • Centrifuge the blood sample at a low speed (e.g., 1,500 x g) for 10-15 minutes at 4°C to separate the plasma.[6]

  • Carefully aspirate the plasma (supernatant) and transfer it to a clean tube.

  • Store the plasma at -80°C until analysis.

3.2.3. Red Blood Cells (RBCs):

  • After separating the plasma, the remaining packed red blood cells can be used for galactitol analysis.

  • Wash the RBC pellet with an isotonic saline solution (e.g., 0.9% NaCl) and centrifuge. Repeat this washing step two to three times to remove any remaining plasma and buffy coat.

  • After the final wash, aspirate the saline and store the packed RBCs at -80°C.

  • For analysis, lyse the RBCs by adding a volume of cold water or a suitable lysis buffer, followed by vortexing or sonication.[8]

GC-MS Analysis of Galactitol

GC-MS is a robust and sensitive method for galactitol quantification. As galactitol is non-volatile, a derivatization step is required to convert it into a volatile compound. Trimethylsilyl (TMS) and acetate derivatives are commonly used.[14]

dot

GCMS_Workflow Urine_Sample Urine Sample Internal_Standard Add this compound Internal Standard Urine_Sample->Internal_Standard Drying Drying under Nitrogen Internal_Standard->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

A typical GC-MS workflow for galactitol analysis.

Protocol for TMS Derivatization and GC-MS Analysis of Urinary Galactitol:

  • Sample Preparation: To a specific volume of urine (e.g., 100 µL), add a known amount of this compound internal standard.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[15]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 190°C at 5°C/minute.

      • Ramp 2: Increase to 252°C at 2°C/minute.

      • Ramp 3: Increase to 300°C at 25°C/minute, hold for 5 minutes.[16]

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

      • Ions for Galactitol-TMS derivative: Monitor characteristic ions, for example, m/z 147, 217, 307, and 319.

      • Ions for this compound-TMS derivative: Monitor the corresponding isotopologue ions (e.g., m/z 148, 218, etc., depending on the labeling pattern of the internal standard).

  • Quantification: Calculate the concentration of galactitol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of galactitol and a fixed amount of the internal standard.

LC-MS/MS Analysis of Galactitol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of galactitol without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like galactitol.

Protocol for LC-MS/MS Analysis of Galactitol in Plasma:

  • Sample Preparation:

    • To a specific volume of plasma (e.g., 50 µL), add a known amount of this compound internal standard.

    • Precipitate proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A HILIC column (e.g., an amide-based column).

    • Mobile Phase:

      • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).

      • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase B (e.g., 95%) and gradually increasing the proportion of Mobile Phase A.

    • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Galactitol: Monitor a specific precursor-to-product ion transition (e.g., m/z 181.1 -> 89.1).

      • This compound: Monitor the corresponding transition for the labeled internal standard (e.g., m/z 182.1 -> 90.1).

      • Note: The exact m/z values may vary depending on the specific adducts formed and the labeling pattern of the internal standard. These transitions should be optimized for the specific instrument used.

    • MS Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

  • Quantification: Similar to the GC-MS method, quantify galactitol based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The quantification of galactitol using stable isotope dilution mass spectrometry with this compound as an internal standard provides a highly accurate and reliable method for assessing the metabolic status of patients with galactosemia. This biomarker is a direct reflection of the flux through the pathogenic polyol pathway and is a valuable tool for both initial diagnosis and long-term monitoring of dietary therapy and novel therapeutic interventions. The detailed protocols provided in this guide offer a foundation for the implementation of galactitol analysis in research and clinical laboratories, ultimately contributing to improved management and outcomes for individuals with galactosemia.

References

An In-depth Technical Guide to Stable Isotope Labeling with 13C Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in modern biological and pharmaceutical research. Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safe for handling and ideal for in vivo studies in humans.[1] By replacing the naturally abundant ¹²C with the heavier ¹³C isotope in specific molecules, researchers can trace the metabolic fate of these compounds through complex biological systems with high precision. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques associated with ¹³C stable isotope labeling, with a focus on its applications in metabolic research, proteomics, and drug development.

The core principle of ¹³C labeling lies in the ability to introduce a mass shift in molecules of interest. This mass difference, readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the differentiation of labeled and unlabeled species.[2] This capability enables the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the measurement of protein turnover rates, providing invaluable insights into cellular physiology in both healthy and diseased states.

Core Applications of ¹³C Stable Isotope Labeling

The versatility of ¹³C-labeled compounds has led to their widespread adoption in several key research areas:

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4][5] By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can track the incorporation of ¹³C into downstream metabolites. The resulting labeling patterns are then analyzed using computational models to estimate the intracellular metabolic fluxes.[6] This approach has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer.[7]

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteins.[8] In SILAC, cells are cultured in media containing either normal ("light") or ¹³C-labeled ("heavy") essential amino acids (e.g., lysine and arginine).[9] As cells grow and synthesize proteins, they incorporate these amino acids. By mixing protein lysates from "light" and "heavy" labeled cell populations, the relative abundance of thousands of proteins can be accurately quantified in a single mass spectrometry experiment.[10] Dynamic SILAC, or pulsed SILAC (pSILAC), further allows for the measurement of protein synthesis and degradation rates.[11]

  • Drug Development: ¹³C-labeled compounds are crucial in various stages of drug development. They are used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the metabolic fate of drug candidates.[12][13] This information is vital for understanding a drug's pharmacokinetic and pharmacodynamic properties, identifying potential metabolites, and assessing its safety and efficacy.

Experimental Protocols

Protocol 1: ¹³C Metabolic Flux Analysis (¹³C-MFA) in Mammalian Cells

This protocol outlines a general procedure for conducting a ¹³C-MFA experiment in cultured mammalian cells using ¹³C-glucose as a tracer.

1. Cell Culture and Labeling:

  • Culture mammalian cells in standard growth medium to the desired confluence.
  • For the labeling experiment, replace the standard medium with a medium containing a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose). The unlabeled glucose should be completely replaced.
  • Incubate the cells for a sufficient period to achieve isotopic steady state. This duration depends on the cell type and the pathways being investigated, but typically ranges from several hours to 24 hours.[14]

2. Metabolite Extraction:

  • Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a cold extraction solvent, such as 80% methanol, to the cells.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the mixture thoroughly and centrifuge at high speed to pellet cell debris.
  • Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the metabolites if necessary to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.
  • Reconstitute the sample in a suitable solvent and analyze using GC-MS or liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of ¹³C.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Use a metabolic network model that describes the biochemical reactions of the cell.
  • Employ specialized software (e.g., INCA, Metran) to fit the measured MIDs to the metabolic model and estimate the intracellular fluxes.[7]
  • Perform a goodness-of-fit analysis to ensure the model accurately represents the experimental data.

Quality Control and Troubleshooting:

  • Isotopic Steady State: Verify that the cells have reached isotopic steady state by performing a time-course experiment and ensuring that the labeling patterns of key metabolites do not change significantly at later time points.

  • Metabolite Quenching: Inefficient quenching can lead to inaccurate metabolite measurements. Ensure rapid and complete inactivation of enzymes.

  • Data Normalization: Normalize the data to cell number or total protein content to account for variations between samples.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a standard SILAC experiment for quantitative proteomics.

1. Cell Culture and Labeling (Adaptation Phase):

  • Culture two populations of cells in parallel.
  • Grow one population in "light" SILAC medium, which contains natural abundance lysine and arginine.
  • Grow the second population in "heavy" SILAC medium, containing ¹³C-labeled lysine (e.g., L-Lysine-¹³C₆) and arginine (e.g., L-Arginine-¹³C₆).
  • Culture the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids into the proteome.[11]

2. Experimental Phase:

  • Once complete labeling is confirmed (can be checked by a preliminary MS analysis), apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).

3. Sample Preparation:

  • Harvest both cell populations and determine the cell count for each.
  • Mix the "light" and "heavy" cell populations at a 1:1 ratio based on cell number.
  • Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.
  • Quantify the total protein concentration of the lysate.

4. Protein Digestion and Mass Spectrometry Analysis:

  • Separate the proteins by SDS-PAGE.
  • Excise the entire protein lane and perform in-gel digestion with trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a SILAC label.
  • Extract the peptides from the gel and analyze them by LC-MS/MS.

5. Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant) to identify peptides and proteins and to quantify the intensity ratios of "heavy" to "light" peptide pairs.
  • The H/L ratio for each protein reflects its relative abundance between the two experimental conditions.

Quality Control and Troubleshooting:

  • Complete Labeling: Incomplete labeling is a common issue. Verify complete incorporation before starting the experiment. If cells are not dividing, consider alternative labeling strategies.[11]

  • Accurate Mixing: Inaccurate mixing of the "light" and "heavy" samples will lead to systematic errors in quantification. Ensure precise cell counting or protein quantification before mixing.

  • Arginine-to-Proline Conversion: In some cell lines, arginine can be converted to proline. This can be addressed by adding unlabeled proline to the medium or by using software that can account for this conversion.

Data Presentation

Quantitative data from ¹³C labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of ¹³C Metabolic Flux Analysis Data - Central Carbon Metabolism in Cancer Cells vs. Normal Cells

Metabolic Flux (relative to Glucose Uptake)Normal CellsCancer CellsFold Change
Glycolysis (Glucose -> Pyruvate)1.01.81.8
Pentose Phosphate Pathway (Oxidative)0.150.352.3
TCA Cycle (Pyruvate -> Acetyl-CoA)0.80.50.6
Anaplerotic Carboxylation (Pyruvate -> OAA)0.10.44.0
Glutamine Uptake0.20.94.5

Data are hypothetical and for illustrative purposes, but reflect typical metabolic shifts observed in cancer cells, such as increased glycolysis (Warburg effect) and glutamine dependence.[7][14][15][16]

Table 2: Example of SILAC Data - Protein Half-life in Human Fibroblasts

ProteinGene NameHalf-life (hours)Functional Category
Histone H3.1HIST1H3A150.5Chromatin Organization
Actin, cytoplasmic 1ACTB72.3Cytoskeleton
Pyruvate kinasePKM45.8Glycolysis
Cyclin-dependent kinase 1CDK110.2Cell Cycle
Ornithine decarboxylaseODC11.5Polyamine Biosynthesis

This table presents a selection of proteins with varying half-lives, illustrating the dynamic nature of the proteome. Data adapted from studies on protein turnover.[2][11][17][18]

Mandatory Visualizations

Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key metabolic pathways commonly investigated with ¹³C tracers.

Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate TCA_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis AlphaKG AlphaKG Glutamate->AlphaKG Glutaminolysis AlphaKG->Citrate Reductive Carboxylation SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA α-KGDH Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->AlphaKG IDH Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate MDH Oxaloacetate->Citrate Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P PG6 6-Phosphoglucono- δ-lactone G6P->PG6 G6PD F6P Fructose-6-P GAP Glyceraldehyde-3-P PGonate6 6-Phosphogluconate PG6->PGonate6 Ru5P Ribulose-5-P PGonate6->Ru5P R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P R5P->GAP Transketolase/ Transaldolase S7P Sedoheptulose-7-P R5P->S7P X5P->F6P Transketolase/ Transaldolase X5P->GAP Transketolase/ Transaldolase S7P->F6P Transketolase/ Transaldolase C13_MFA_Workflow start Cell Culture labeling ¹³C Tracer Labeling start->labeling quench Metabolic Quenching labeling->quench extract Metabolite Extraction quench->extract analysis LC-MS or GC-MS Analysis extract->analysis data_proc Data Processing (Natural Abundance Correction) analysis->data_proc flux_calc Flux Estimation (Metabolic Modeling) data_proc->flux_calc end Metabolic Flux Map flux_calc->end SILAC_Workflow cluster_culture Cell Culture & Labeling light Light Medium (¹²C-Amino Acids) treatment Experimental Treatment light->treatment heavy Heavy Medium (¹³C-Amino Acids) heavy->treatment mixing Cell Mixing (1:1) treatment->mixing lysis Cell Lysis mixing->lysis digestion Protein Digestion (Trypsin) lysis->digestion analysis LC-MS/MS Analysis digestion->analysis quant Protein Identification & Quantification (H/L Ratios) analysis->quant result Relative Protein Abundance quant->result

References

The Role of Isotopic Tracers in Elucidating Galactose Metabolism: A Technical Guide on ¹³C-Galactose and the Significance of ¹³C-Dulcitol in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of stable isotope-labeled tracers, specifically ¹³C-galactose, in metabolic flux analysis (MFA). While direct tracing with "Dulcitol-¹³C-1" is not a standard practice, this document will focus on the critical role of ¹³C-galactose in elucidating the metabolic fate of galactose, with a particular emphasis on the formation and significance of its downstream metabolite, ¹³C-dulcitol (also known as ¹³C-galactitol). This guide will detail the underlying metabolic pathways, experimental methodologies, data interpretation, and the application of this approach in understanding diseases such as galactosemia.

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a substrate labeled with a stable isotope of carbon (¹³C), researchers can trace the path of carbon atoms through the metabolic network. The distribution of ¹³C in downstream metabolites is measured using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes, providing a detailed snapshot of cellular physiology.

The choice of isotopic tracer is crucial and depends on the specific metabolic pathways being investigated. While tracers like ¹³C-glucose and ¹³C-glutamine are commonly used to probe central carbon metabolism, other labeled substrates, such as ¹³C-galactose, are employed to investigate specific pathways, such as the Leloir and polyol pathways of galactose metabolism.

Galactose Metabolism and the Significance of Dulcitol

Galactose, a monosaccharide derived from the digestion of lactose, is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and enters glycolysis. However, an alternative route, the polyol pathway, becomes significant under conditions of high galactose concentration, such as in the genetic disorder galactosemia.

In the polyol pathway, aldose reductase reduces galactose to galactitol (dulcitol). Unlike sorbitol, which is formed from glucose in the same pathway, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase. This leads to the intracellular accumulation of galactitol, which can cause osmotic stress and cellular damage, contributing to the pathology of galactosemia, including the formation of cataracts. Therefore, tracing the flux of galactose to galactitol is of significant clinical and research interest.

Signaling and Metabolic Pathways

The core pathways involved in galactose metabolism are depicted below. The use of ¹³C-galactose allows for the quantification of carbon flow through both the Leloir and polyol pathways.

Galactose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Galactose_ext Galactose (¹³C-labeled) Galactose_int Galactose-¹³C Galactose_ext->Galactose_int Transport Aldose_Reductase Aldose Reductase Galactose_int->Aldose_Reductase GALK Galactokinase Galactose_int->GALK Galactose_1P Galactose-1-Phosphate-¹³C GALT GALT Galactose_1P->GALT UDP_Galactose UDP-Galactose-¹³C GALE GALE UDP_Galactose->GALE UDP_Glucose UDP-Glucose-¹³C Glucose_1P Glucose-1-Phosphate-¹³C UDP_Glucose->Glucose_1P Glycolysis Glycolysis Glucose_1P->Glycolysis Dulcitol Dulcitol-¹³C (Galactitol) Aldose_Reductase->Dulcitol NADPH -> NADP+ GALK->Galactose_1P ATP -> ADP GALT->UDP_Galactose GALE->UDP_Glucose

Galactose Metabolism Pathways.

Experimental Design and Protocols

A typical ¹³C-MFA experiment involving ¹³C-galactose as a tracer follows a standardized workflow. The specifics of the protocol will vary depending on the biological system (e.g., cell culture, animal model) and the analytical platform.

General Experimental Workflow

The overall process from experimental setup to data analysis is outlined in the following diagram.

Experimental_Workflow Start Experimental Design (Tracer Selection: ¹³C-Galactose) Cell_Culture Cell Culture / Animal Model with ¹³C-Galactose Start->Cell_Culture Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analytical Measurement (NMR or GC-MS) Extraction->Analysis Data_Processing Data Processing and Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

General Workflow for ¹³C-MFA.
Detailed Experimental Protocols

Protocol 1: Cell Culture Labeling with ¹³C-Galactose

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing the desired concentration of uniformly labeled ¹³C-galactose (e.g., [U-¹³C₆]galactose). The standard galactose concentration may need to be replaced entirely with the labeled substrate.

  • Isotopic Labeling: Replace the standard medium with the ¹³C-galactose-containing medium and incubate for a predetermined time to allow for isotopic steady-state to be reached. This duration needs to be optimized for the specific cell line and pathways of interest.

  • Metabolic Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold quenching solution (e.g., 60% methanol at -20°C).

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a collection tube. Perform a series of extraction steps, often involving a combination of methanol, water, and chloroform, to separate polar and non-polar metabolites.

  • Sample Preparation for Analysis: Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can then be derivatized if required for GC-MS analysis or reconstituted in a suitable buffer for NMR analysis.

Protocol 2: Analysis of ¹³C-Labeled Metabolites by GC-MS

  • Derivatization: Derivatize the dried metabolite extracts to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer.

  • Data Acquisition: Acquire mass spectra for each eluting metabolite. The mass-to-charge ratio (m/z) of the fragments will indicate the incorporation of ¹³C atoms.

  • Data Analysis: Integrate the peak areas for the different mass isotopologues of each metabolite to determine the fractional labeling and isotopologue distribution.

Protocol 3: Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy

  • Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire one-dimensional (1D) and/or two-dimensional (2D) NMR spectra. ¹³C-edited spectra can be particularly useful for identifying and quantifying ¹³C-labeled metabolites.

  • Data Analysis: Process the NMR spectra to identify and quantify the signals corresponding to the ¹³C-labeled metabolites. The splitting patterns and chemical shifts of the signals provide information about the position and extent of ¹³C labeling.

Quantitative Data Presentation

The application of ¹³C-galactose as a tracer allows for the quantification of its conversion to various metabolites. The following tables summarize representative data from studies investigating galactose metabolism.

Table 1: Red Blood Cell (RBC) Concentrations of Galactitol and Galactonate in Galactosemia Patients and Healthy Controls

MetaboliteGalactosemia Patients (µM)Healthy Controls (µM)
Galactitol5.98 ± 1.20.73 ± 0.31
Galactonate4.16 ± 1.321.94 ± 0.96

Data adapted from a study on patients with GALT deficiency galactosemia. Values are presented as mean ± standard deviation.[1]

Table 2: Urinary Excretion of Galactitol and Galactonate in Different Age Groups

Age GroupMetaboliteNormal Subjects (mmol/mol Cr)Galactosemia Patients (mmol/mol Cr)
< 1 yearGalactitol8 - 107397 - 743
GalactonateNot detectable - 23192 - 132
> 6 yearsGalactitol2 - 5125 - 274
GalactonateNot detectable - 2517 - 46

Data represents the range of values observed in urine samples. Cr = creatinine.[2]

Table 3: Distribution of ¹³C-Labeled Metabolites in Tissues of GALT-Deficient Mice after ¹³C-Galactose Administration

Tissue¹³C-Galactose¹³C-Galactose-1-Phosphate¹³C-Galactitol¹³C-Galactonate
LiverHighestHighestNot detectedHigh
KidneyHighModerateHighModerate
HeartModerateLowHighLow
MuscleLowestLowestLowLow

This table provides a qualitative summary of the relative distribution of ¹³C-labeled metabolites 4 hours after administration of ¹³C-galactose.[3]

Applications in Drug Development and Disease Research

The use of ¹³C-galactose as a tracer in MFA has significant applications in both basic research and drug development.

  • Understanding Disease Pathophysiology: This approach is instrumental in studying the metabolic dysregulation in galactosemia. By quantifying the flux through the polyol pathway, researchers can better understand the mechanisms of galactitol-induced toxicity and identify potential therapeutic targets.

  • Development of Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway and a target for drugs aimed at preventing diabetic complications and treating galactosemia. ¹³C-MFA with ¹³C-galactose can be used to assess the in vivo efficacy of aldose reductase inhibitors by measuring the reduction in ¹³C-galactitol formation.

  • High-Throughput Screening: The methodologies described can be adapted for higher throughput screening of compounds that modulate galactose metabolism.

Conclusion

While "Dulcitol-¹³C-1" is not a conventional tracer, the study of ¹³C-dulcitol formation from ¹³C-galactose is a cornerstone of metabolic research into galactose metabolism and its associated disorders. This technical guide has provided a comprehensive overview of the principles, experimental protocols, and applications of using ¹³C-galactose in metabolic flux analysis. The ability to quantitatively trace the fate of galactose and measure the flux towards dulcitol provides invaluable insights for researchers, scientists, and drug development professionals working to understand and treat metabolic diseases.

References

Unlocking Cellular Secrets: A Technical Guide to the Novel Applications of 13C Labeled Sugar Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized our understanding of metabolic pathways in health and disease. Among the various tracers, 13C labeled sugar alcohols are emerging as powerful tools to investigate a wide range of biological processes, from gut microbiome activity to the intricacies of the blood-brain barrier. This technical guide provides an in-depth exploration of the novel applications of 13C labeled sugar alcohols, offering detailed experimental protocols, quantitative data, and visualizations of key metabolic pathways and workflows.

Metabolic Tracing and Flux Analysis

13C labeled sugar alcohols serve as excellent tracers for elucidating the dynamics of metabolic pathways. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can quantify flux through specific pathways, identify metabolic bottlenecks, and understand how metabolism is altered in various physiological and pathological states.

Probing the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. While 13C-labeled glucose is commonly used to study the PPP, 13C labeled sugar alcohols like xylitol and erythritol, which are themselves intermediates or closely related to intermediates of the pathway, offer a more direct means of investigating its activity.[1][2][3] For instance, administering [U-13C5]xylitol can provide a clearer picture of the non-oxidative phase of the PPP.

Investigating Gut Microbiome Metabolism

The gut microbiome plays a pivotal role in human health, and understanding its metabolic activity is a key area of research. 13C labeled sugar alcohols can be used to trace the metabolic fate of these compounds when consumed, revealing which microbial species are responsible for their fermentation and what metabolic byproducts are produced.[4][5][6] This information is critical for understanding the impact of dietary components on gut health and for the development of prebiotics and other microbiome-targeted therapies. A study on the effect of xylitol on gut microbiota in mice showed that xylitol consumption led to significant changes in the gut microbial composition, including a decrease in the abundance of the Bacteroidetes phylum and an increase in the Firmicutes phylum.[4][5]

Novel Applications in Disease Research and Drug Development

Beyond fundamental metabolic research, 13C labeled sugar alcohols are finding new applications in the study of diseases and the development of therapeutics.

Assessing Intestinal and Blood-Brain Barrier Permeability

The integrity of biological barriers, such as the intestinal lining and the blood-brain barrier (BBB), is crucial for maintaining homeostasis. 13C-labeled mannitol has emerged as a superior, non-radioactive tracer for assessing intestinal permeability, as it exhibits significantly lower baseline levels in urine compared to its unlabeled counterpart.[7] This allows for a more accurate diagnosis of conditions associated with a "leaky gut."

Furthermore, 13C-labeled mannitol, in conjunction with 13C-labeled sucrose, is being used to quantify the permeability of the blood-brain barrier.[8][9][10] This has significant implications for understanding neurological diseases and for developing strategies to deliver drugs to the brain. A novel LC-MS/MS method has been developed for the simultaneous quantification of [13C6]mannitol and [13C12]sucrose to assess BBB integrity in vitro and in vivo.[8]

Studying Cancer Metabolism

Altered metabolism is a hallmark of cancer. 13C labeled sugar alcohols, such as sorbitol, can be used to probe the metabolic reprogramming that occurs in cancer cells. For example, glioblastoma cells have been shown to produce and release high levels of sorbitol, particularly under high glucose conditions.[11] The use of [U-13C6]sorbitol can help to trace the fate of this sugar alcohol within cancer cells and identify potential therapeutic targets within the polyol pathway.[12]

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing 13C labeled sugar alcohols and related compounds.

Tracer Application Key Finding Quantitative Data Reference
[13C6]MannitolBlood-Brain Barrier PermeabilityQuantification of BBB permeability in mice.Brain uptake clearance (Kin) of [13C6]mannitol: 0.19 ± 0.04 µL/(g*min)[8]
Xylitol (unlabeled)Gut Microbiota ModulationAlteration of gut microbial composition in mice fed a high-fat diet.Relative abundance of Firmicutes: increased by ~15%; Relative abundance of Bacteroidetes: decreased by ~10%[4][5]
Erythritol (unlabeled)Metabolism in HumansDose-dependent absorption and metabolization to erythronate.Plasma Cmax of erythritol after 50g dose: 485 ± 54 µg/mL; Plasma Cmax of erythronate after 50g dose: 3.2 ± 0.3 µg/mL[13]
[U-13C]GlucoseGlioblastoma MetabolismTracing glucose metabolism in human brain tumors in vivo.Lactate 13C enrichment: 15-30%; Glutamate 13C enrichment: 10-25%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 13C labeled sugar alcohols.

Synthesis of [U-13C6]Sorbitol

The chemical synthesis of [U-13C6]sorbitol is primarily achieved through the reduction of a uniformly 13C-labeled hexose, such as D-glucose-13C6.[12]

Materials:

  • D-Glucose-13C6

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Water

  • Dowex 50W-X8 resin (H+ form)

Procedure:

  • Dissolve D-Glucose-13C6 in water.

  • Slowly add a solution of sodium borohydride in ethanol to the glucose solution while stirring at room temperature.

  • Continue stirring for 2-3 hours.

  • Acidify the reaction mixture with Dowex 50W-X8 resin to decompose the excess NaBH4 and borate complexes.

  • Filter the resin and wash with water.

  • Evaporate the filtrate to dryness.

  • Co-evaporate the residue with methanol several times to remove boric acid as methyl borate.

  • The resulting white solid is [U-13C6]sorbitol. Purify further by recrystallization from ethanol-water if necessary.

Quantification of [13C6]Mannitol and [13C12]Sucrose for Blood-Brain Barrier Permeability Studies

This protocol is adapted from a validated LC-MS/MS method.[8]

Sample Preparation:

  • Collect blood and brain tissue samples from animals administered with [13C6]mannitol and [13C12]sucrose.

  • For plasma, centrifuge the blood and collect the supernatant.

  • For brain tissue, homogenize in a suitable buffer.

  • Perform protein precipitation on plasma and brain homogenates using a cold organic solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • [13C6]Mannitol: Monitor the transition from the deprotonated molecule [M-H]- to a specific product ion.

    • [13C12]Sucrose: Monitor the transition from the deprotonated molecule [M-H]- to a specific product ion.

  • Quantification: Generate a standard curve using known concentrations of [13C6]mannitol and [13C12]sucrose in the respective matrix (plasma or brain homogenate).

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Polyol_Pathway cluster_PPP Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Ribose-5-Phosphate Ribose-5-Phosphate G6P->Ribose-5-Phosphate G6PD Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Fructose-6-Phosphate Fructose-6-Phosphate Fructose->Fructose-6-Phosphate Hexokinase Fructose-6-Phosphate->G6P BBB_Permeability_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Admin Administer [13C6]Mannitol & [13C12]Sucrose to Animal Sample Collect Blood and Brain Samples at Time Points Admin->Sample Homogenize Homogenize Brain Tissue Sample->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate Extract Extract Analytes Precipitate->Extract LC HILIC Separation Extract->LC MS MRM Detection LC->MS Quantify Quantify Concentrations MS->Quantify Calculate Calculate Brain Uptake Clearance (Kin) Quantify->Calculate Gut_Microbiome_Tracing cluster_input Dietary Input cluster_metabolism Microbial Metabolism cluster_absorption Host Absorption & Metabolism Host Host Lumen Gut Lumen Microbiota Gut Microbiota Lumen->Microbiota Absorption Absorption into Host Circulation Lumen->Absorption Fermentation Fermentation Microbiota->Fermentation uptake Tracer [13C]Sugar Alcohol Tracer->Lumen Metabolites [13C]Metabolites (e.g., SCFAs) Fermentation->Metabolites Metabolites->Lumen secretion Host_Metabolism Incorporation into Host Metabolic Pathways Absorption->Host_Metabolism

References

Methodological & Application

Application Note: Quantification of Galactitol in Biological Matrices using Isotope Dilution GC-MS with Dulcitol-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Galactosemia is an inborn error of galactose metabolism that leads to the accumulation of toxic metabolites, including galactitol (dulcitol). The quantification of galactitol in biological samples such as urine, plasma, and red blood cells is crucial for the diagnosis and monitoring of dietary therapy in patients with galactosemia.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the determination of galactitol levels.[1][3] This application note provides a detailed protocol for the quantification of galactitol using a stable isotope dilution method with Dulcitol-13C-1 as the internal standard. The use of an isotopically labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[2][4]

The protocol describes the preparation of trimethylsilyl (TMS) derivatives of galactitol prior to GC-MS analysis.[2][4] This derivatization step increases the volatility of the sugar alcohol, making it amenable to gas chromatography.

Signaling Pathway

In individuals with deficiencies in the primary galactose metabolism pathway (Leloir pathway), galactose is alternatively reduced to galactitol by aldose reductase. This accumulation of galactitol is a key pathogenic event in galactosemia.

Galactose_Metabolism cluster_enzymes Enzymes Galactose Galactose Galactitol Galactitol Galactose->Galactitol Alternative Pathway Leloir_Pathway Leloir Pathway (GALT, GALK, GALE) Galactose->Leloir_Pathway Primary Pathway Pathology Pathology Galactitol->Pathology Accumulation Healthy Metabolism Healthy Metabolism Leloir_Pathway->Healthy Metabolism Aldose_Reductase Aldose Reductase

Caption: Alternative pathway of galactose metabolism leading to galactitol formation.

Experimental Workflow

The overall experimental workflow for the quantification of galactitol by GC-MS is depicted below. The process involves sample preparation, derivatization, GC-MS analysis, and data processing.

Galactitol_Quantification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Urine, Plasma, RBCs) Add_IS 2. Addition of Dulcitol-13C-1 (IS) Sample_Collection->Add_IS Protein_Precipitation 3. Protein Precipitation (if applicable) Add_IS->Protein_Precipitation Evaporation 4. Supernatant Evaporation Protein_Precipitation->Evaporation Derivatization_Step 5. TMS Derivatization Evaporation->Derivatization_Step GC_MS_Analysis 6. GC-MS Analysis Derivatization_Step->GC_MS_Analysis Peak_Integration 7. Peak Integration GC_MS_Analysis->Peak_Integration Quantification 8. Quantification Peak_Integration->Quantification

Caption: Experimental workflow for galactitol quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data for galactitol in different biological matrices from healthy individuals and patients with galactosemia.

Table 1: Urinary Galactitol Levels

PopulationAge GroupGalactitol Concentration (mmol/mol Creatinine)Reference
Normal< 1 year8 - 107[4]
Normal> 6 years2 - 5[4]
Galactosemic< 1 year397 - 743[4]
Galactosemic> 6 years125 - 274[4]
Normal (Age-related ranges)0 - 3 months≤85 µmol/mmol creatinine[1]
4 - 11 months≤68 µmol/mmol creatinine[1]
1 - 2 years≤29 µmol/mmol creatinine[1]
3 - 6 years≤23 µmol/mmol creatinine[1]
7 - 15 years≤9 µmol/mmol creatinine[1]
> 15 years≤4 µmol/mmol creatinine[1]

Table 2: Plasma Galactitol Levels

PopulationGalactitol Concentration (µmol/L)Reference
Normal SubjectsNot detectable[5][6]
Galactosemic (Q188R mutation)11.63 ± 0.46[5][6]
Galactosemic (Other mutations)10.85 ± 1.38[5][6]

Table 3: Red Blood Cell (RBC) Galactitol Levels

PopulationGalactitol Concentration (µmol/L)Reference
Non-galactosemic0.29 - 1.29[2]
Galactosemic (on diet)3.54 - 8.81[2]

Detailed Experimental Protocol

This protocol is based on established methods for the quantification of galactitol in biological fluids.[2][4]

Materials and Reagents

  • Galactitol standard

  • Dulcitol-13C-1 (Internal Standard)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol

  • Acetonitrile

  • Ultrapure water

  • Biological matrix (urine, plasma, or red blood cells)

  • Centrifuge tubes

  • GC-MS vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure

1. Sample Preparation

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.

    • Use the supernatant for the subsequent steps.

  • Plasma:

    • Collect blood in heparinized or EDTA tubes and centrifuge to separate plasma.

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Red Blood Cells (RBCs):

    • After separating plasma, wash the RBC pellet three times with cold phosphate-buffered saline (PBS).

    • Lyse the RBCs by adding an equal volume of ice-cold ultrapure water.

    • Perform protein precipitation as described for plasma.

2. Internal Standard Spiking and Evaporation

  • To a specific volume of the prepared sample (e.g., 50 µL of urine supernatant or 100 µL of deproteinized plasma/RBC extract), add a known amount of Dulcitol-13C-1 internal standard solution.

  • Evaporate the samples to dryness under a stream of nitrogen or in a vacuum concentrator at 40-50°C.

3. Derivatization

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the tubes tightly and vortex for 1 minute.

  • Incubate at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • After incubation, allow the samples to cool to room temperature.

  • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenylmethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for separating the TMS derivatives.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Galactitol-TMS derivative: Monitor characteristic ions.

      • Dulcitol-13C-1-TMS derivative: Monitor the corresponding isotopologue ions.

5. Data Analysis and Quantification

  • Integrate the peak areas for the selected ions of both endogenous galactitol and the Dulcitol-13C-1 internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Prepare a calibration curve using known concentrations of galactitol standard spiked with a constant amount of the internal standard.

  • Determine the concentration of galactitol in the samples by interpolating the peak area ratios from the calibration curve.

Method Performance

The performance of this method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Based on published data, similar methods have demonstrated good linearity and precision.[4][5] For instance, linearity for galactitol has been reported in the range of 1 to 20 µmol/L in plasma with a coefficient of variation of less than 3%.[5] For urine, linearity has been shown up to 200 nmol with intra- and inter-assay imprecision ranging from 2.1-6.7%.[4] The lower limit of detection in urine has been reported as 1.1 nmol.[4]

Conclusion

The described isotope dilution GC-MS method provides a robust and reliable approach for the quantitative analysis of galactitol in various biological matrices. The use of a stable isotope-labeled internal standard, Dulcitol-13C-1, ensures high accuracy and reproducibility, making this protocol well-suited for research applications in the study and management of galactosemia.

References

Application of Dulcite-13C-1 in NMR-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique in metabolomics, enabling the identification and quantification of metabolites in biological samples. The use of stable isotope-labeled compounds, such as Dulcite-13C-1 (also known as Galactitol-1-13C), significantly enhances the capabilities of NMR-based metabolomics. This document provides detailed application notes and protocols for the utilization of this compound as both a metabolic tracer and an internal standard for quantitative analysis. Dulcitol is a sugar alcohol formed from the reduction of galactose, a key pathway in certain metabolic disorders.[1][2] The 13C label allows for unambiguous tracking and quantification, providing valuable insights into metabolic fluxes and absolute metabolite concentrations.

Key Applications

This compound can be employed in two primary applications in NMR-based metabolomics:

  • Metabolic Tracer: To investigate the flux through the polyol pathway, particularly the activity of aldose reductase which converts galactose to dulcitol. This is highly relevant in studying the pathophysiology of diseases like galactosemia.[1][3]

  • Internal Standard for Quantification (qNMR): For the absolute quantification of metabolites in biological samples where dulcitol is not an endogenous component or is present at negligible levels. The 13C-label provides a distinct signal that does not overlap with other metabolite signals in the 1H or 13C NMR spectrum.[4][5]

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data that could be obtained from the applications of this compound.

Table 1: Quantification of Aldose Reductase Activity using this compound as a Tracer

This table illustrates the quantification of dulcitol and related metabolites in cell culture experiments designed to assess aldose reductase activity under normal and high galactose conditions.

MetaboliteConditionMean Concentration (µM)Standard Deviation (µM)% 13C Enrichment of Dulcitol
GalactoseNormal505N/A
GalactoseHigh Galactose5000250N/A
Dulcitol-13C-1 Normal Below Limit of Detection N/A N/A
Dulcitol-13C-1 High Galactose 150 15 99%
GlucoseNormal5000200N/A
GlucoseHigh Galactose4800210N/A
LactateNormal1200110N/A
LactateHigh Galactose1500130N/A

Table 2: Absolute Quantification of Key Metabolites in Urine using this compound as an Internal Standard

This table demonstrates the use of this compound for the absolute quantification of selected metabolites in urine samples from a control and a diseased cohort.

MetaboliteControl Group (Mean Conc. µM ± SD)Diseased Group (Mean Conc. µM ± SD)p-value
This compound (Internal Standard) 1000 ± 15 1000 ± 18 N/A
Creatinine8500 ± 12007900 ± 11000.045
Lactate150 ± 35450 ± 80<0.001
Alanine350 ± 60280 ± 500.021
Succinate50 ± 15120 ± 25<0.001
Citrate450 ± 90250 ± 600.005

Experimental Protocols

Protocol 1: Tracing the Polyol Pathway using this compound

This protocol describes the use of this compound to monitor the activity of the aldose reductase pathway in a cell culture model.

1. Cell Culture and Isotope Labeling: a. Culture cells (e.g., human lens epithelial cells) to 80% confluency in standard growth medium. b. Prepare labeling medium: glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1 mM pyruvate, 2 mM glutamine, and either 5 mM D-glucose (control) or 5 mM D-glucose + 5 mM [1-13C]galactose. c. Wash cells twice with PBS and incubate with the labeling medium for 24 hours.

2. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells three times with ice-cold PBS. b. Quench metabolism by adding 1 mL of ice-cold 80% methanol. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Vortex for 1 minute and incubate at -80°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant (polar metabolites) to a new tube and dry using a vacuum concentrator.

3. NMR Sample Preparation: a. Reconstitute the dried metabolite extract in 600 µL of NMR buffer (e.g., 100 mM phosphate buffer in D2O, pH 7.4) containing a known concentration of an internal standard for chemical shift referencing (e.g., 0.5 mM DSS). b. Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition: a. Acquire 1D 1H and 1D 13C{1H} NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). b. For 1D 1H, use a water suppression pulse sequence (e.g., presaturation). c. For 1D 13C, use proton decoupling to obtain sharp singlets. Key signals for dulcitol appear around 66-73 ppm.[4]

5. Data Processing and Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Identify the signals corresponding to this compound by their characteristic chemical shifts and the presence of 13C satellites in the 1H spectrum. The primary 13C-labeled carbon will show a distinct signal in the 13C spectrum. c. Quantify the concentration of this compound and other metabolites by integrating the corresponding NMR signals relative to the internal standard. d. Calculate the percent 13C enrichment of dulcitol.

Protocol 2: Absolute Quantification of Metabolites using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the absolute quantification of metabolites in a biological fluid like urine. This application is suitable for biological systems where dulcitol is not an endogenous metabolite.

1. Sample Preparation: a. Thaw frozen urine samples at 4°C. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter. c. Prepare an internal standard stock solution of this compound in D2O at a high concentration (e.g., 100 mM). d. Prepare the NMR sample by mixing 540 µL of the urine supernatant with 60 µL of a buffer solution (e.g., 1 M phosphate buffer, pH 7.4, in D2O) containing a known concentration of the this compound internal standard to achieve a final concentration of 1 mM.

2. NMR Data Acquisition: a. Acquire a quantitative 1D 1H NMR spectrum. b. Key parameters for quantitative NMR (qNMR):

  • Use a 90° pulse angle.
  • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard (typically 20-30 seconds).
  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration). c. Acquire a 1D 13C{1H} NMR spectrum to confirm the signal of this compound.

3. Data Processing and Quantification: a. Process the 1H NMR spectrum with careful phasing and baseline correction. b. Integrate the well-resolved signal of this compound (e.g., the triplet at ~3.96 ppm) and the signals of the metabolites of interest. c. Calculate the concentration of each metabolite using the following formula:

Visualizations

Diagram 1: Polyol Pathway and the Role of this compound

Polyol_Pathway Galactose Galactose Dulcite Dulcitol-13C-1 Galactose->Dulcite Aldose Reductase NADP NADP+ NADPH NADPH

Caption: Metabolic conversion of Galactose to Dulcitol via the Polyol Pathway.

Diagram 2: Experimental Workflow for qNMR with Internal Standard

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification BioSample Biological Sample (e.g., Urine) Add_IS Add known concentration of This compound Internal Standard BioSample->Add_IS NMR_Tube Transfer to NMR Tube Add_IS->NMR_Tube Acquire Acquire Quantitative 1H NMR Spectrum NMR_Tube->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Signals (Analyte and Internal Standard) Process->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate

Caption: Workflow for absolute quantification using an internal standard.

Diagram 3: Logical Relationship for Use of this compound

Dulcite_Application_Logic Start Objective Tracer Metabolic Tracer Start->Tracer qNMR Quantitative Internal Standard Start->qNMR Pathway_Analysis Study Polyol Pathway Flux Tracer->Pathway_Analysis Absolute_Quant Determine Absolute Metabolite Concentrations qNMR->Absolute_Quant

Caption: Decision logic for applying this compound in metabolomics.

References

Application Notes and Protocols for Galactitol Measurement by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactitol is a sugar alcohol that accumulates in individuals with galactosemia, an inborn error of galactose metabolism. The measurement of galactitol is a critical biomarker for the diagnosis and monitoring of this condition. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of galactitol in various biological matrices. This document provides detailed application notes and protocols for the measurement of galactitol using Gas Chromatography-Mass Spectrometry (GC-MS), a widely established IDMS method.

Elevated levels of galactitol are a key indicator of galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose.[1] This accumulation can lead to serious health issues, including liver failure, cataracts, and developmental delays.[2][3] Therefore, precise and reliable measurement of galactitol is essential for early diagnosis, monitoring dietary therapy, and in the development of new therapeutic agents.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a quantitative analytical technique that utilizes a known amount of an isotopically labeled version of the analyte as an internal standard. This "spiked" internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal from the naturally occurring analyte to the isotopically labeled internal standard, the concentration of the analyte in the sample can be accurately determined. This method corrects for sample loss during preparation and variations in instrument response, leading to high precision and accuracy.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Result Analyte Galactitol (Native) Preparation Sample Preparation (Extraction, Derivatization) Analyte->Preparation IS Labeled Galactitol (e.g., ¹³C-Galactitol) IS->Preparation Analysis GC-MS Analysis Preparation->Analysis Detection Mass Spectrometer (Measures Isotope Ratios) Analysis->Detection Quantification Quantification (Based on Isotope Ratio) Detection->Quantification G Sample Urine Sample Collection Spike Spike with Labeled Internal Standard Sample->Spike Evaporate1 Evaporation to Dryness Spike->Evaporate1 Derivatize Derivatization (e.g., Silylation) Evaporate1->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Evaporate2 Evaporation and Reconstitution Extract->Evaporate2 Inject GC-MS Injection Evaporate2->Inject Analyze Data Analysis and Quantification Inject->Analyze

References

Application Notes and Protocols for In Vivo Studies with Dulcite-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcite-13C-1, also known as Galactitol-1-13C, is a stable isotope-labeled sugar alcohol. It serves as a powerful tool for in vivo metabolic research, particularly in studies related to galactosemia and the polyol pathway. In healthy individuals, galactose is primarily metabolized through the Leloir pathway. However, in individuals with galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, the sugar is alternatively reduced to dulcitol (galactitol) by aldose reductase.[1][2][3] The accumulation of dulcitol in various tissues, such as the lens of the eye, nerves, and kidneys, is a key contributor to the long-term complications of this disease, including cataracts, neurological damage, and renal dysfunction.[1][4]

The use of this compound as a tracer allows researchers to non-invasively track the in vivo distribution, accumulation, and potential metabolic fate of this sugar alcohol. By tracing the 13C label, investigators can gain insights into the kinetics of dulcitol in different tissues, assess the efficacy of potential therapeutic interventions aimed at reducing dulcitol accumulation, and explore any minor, previously uncharacterized metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies using this compound in animal models of galactosemia.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of dulcitol and a general workflow for in vivo studies using this compound.

cluster_0 Galactose Metabolism Galactose Galactose Galactose_1_P Galactose-1-Phosphate Galactose->Galactose_1_P GALK Dulcitol Dulcitol Galactose->Dulcitol Aldose Reductase UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT (deficient in classic galactosemia) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose_1_P Glucose-1-Phosphate UDP_Glucose->Glucose_1_P Glycolysis Glycolysis Glucose_1_P->Glycolysis

Caption: Simplified diagram of galactose metabolism and the formation of dulcitol.

Animal_Model Galactosemia Animal Model (e.g., GALT-null rat) Tracer_Admin This compound Administration (Oral Gavage or IP Injection) Animal_Model->Tracer_Admin Time_Course Time-Course Sampling Tracer_Admin->Time_Course Sample_Collection Tissue and Biofluid Collection (Blood, Brain, Liver, Kidney, Lens) Time_Course->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS/MS or GC-MS Analysis (13C-Dulcitol Quantification) Metabolite_Extraction->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

References

Application Notes and Protocols for Dulcite-13C-1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcitol (also known as galactitol) is a sugar alcohol that can accumulate in tissues in individuals with galactosemia, an inherited metabolic disorder. The quantification of dulcitol is crucial for the diagnosis and monitoring of this condition. Stable isotope dilution analysis, utilizing Dulcite-13C-1 as an internal standard, coupled with mass spectrometry offers a highly accurate and sensitive method for this purpose. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound.

The analytical workflow for this compound quantification from biological matrices such as plasma, serum, or urine typically involves sample preparation to isolate the analyte, derivatization to enhance its volatility for gas chromatography (GC), and subsequent analysis by mass spectrometry (MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte losses during sample processing and for variations in instrument response, thereby ensuring high accuracy and precision.[1][2][3]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of sugar alcohols like dulcitol.[4] Due to their low volatility, derivatization is a necessary step to convert them into more volatile compounds suitable for GC analysis.[5] Common derivatization methods include trimethylsilylation (TMS) and acetylation.[2][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that can be employed for the analysis of sugar alcohols.[6][7] While it may not always require derivatization, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the assay, available instrumentation, and the sample matrix.

Data Presentation

The following tables summarize representative quantitative data for methods analogous to this compound analysis, primarily focusing on its isomer, galactitol, using stable isotope dilution GC-MS.

Table 1: Representative Performance Characteristics of a GC-MS Method for Sugar Alcohol Analysis

ParameterValueReference
Linearity Range2.5 - 330 µmol/L[4]
Linearity (R²)0.944[4]
Lower Limit of Detection (LOD)3 µmol/L[4]
Lower Limit of Quantification (LOQ)9 µmol/L[4]
Intra-assay Precision (CV%)1.41 - 6.22%[4]
Inter-assay Precision (CV%)2.54 - 17.04%[4]
Recovery>90%[8]

Table 2: Comparison of Derivatization Techniques for GC-MS Analysis

Derivatization MethodReagentsKey AdvantagesKey ConsiderationsReference
Trimethylsilylation (TMS) BSTFA, MSTFA, TMCSGood volatility, widely used for metabolomics.[5][9]Derivatives can be sensitive to moisture.[10][2][3][5]
Acetylation Acetic Anhydride, PyridineStable derivatives.Can be a more complex procedure.[1][4]

Experimental Protocols

Herein, we provide detailed protocols for sample preparation of biological fluids for this compound analysis using GC-MS.

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction for Plasma/Serum Samples

This protocol is suitable for the extraction of dulcitol from plasma or serum, followed by derivatization for GC-MS analysis.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Methanol (ice-cold)[8]

  • Chloroform[11]

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.[8]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • To the supernatant, add 200 µL of chloroform and 200 µL of water for liquid-liquid extraction.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • The upper aqueous layer containing the polar metabolites, including dulcitol, is carefully collected.

  • The collected aqueous phase is dried under a stream of nitrogen or using a vacuum concentrator.

  • The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is designed for the cleanup and concentration of dulcitol from urine samples.

Materials:

  • Urine sample

  • This compound internal standard solution

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)[12]

  • Methanol

  • Water (LC-MS grade)

  • Elution solvent (e.g., acetonitrile or methanol with a modifier)

  • SPE vacuum manifold or centrifuge

Procedure:

  • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.

  • Take 1 mL of the supernatant and spike with the this compound internal standard.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge dry out.[12]

  • Load the sample: Apply the prepared urine sample to the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of water through the cartridge to remove unretained impurities.

  • Elute the analyte: Elute the dulcitol and the internal standard with 1 mL of the appropriate elution solvent.

  • The eluate is collected and then evaporated to dryness under nitrogen or in a vacuum concentrator.

  • The dried extract is ready for derivatization.

Protocol 3: Derivatization for GC-MS Analysis (Trimethylsilylation)

This protocol describes the conversion of the extracted dulcitol to its more volatile trimethylsilyl (TMS) derivative.

Materials:

  • Dried sample extract

  • Pyridine

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)[13]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[9]

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution in pyridine.[13]

  • Vortex for 1 minute and incubate at 60°C for 30 minutes. This step is to derivatize carbonyl groups and prevent the formation of multiple isomers for reducing sugars.

  • Cool the sample to room temperature.

  • Add 80 µL of MSTFA with 1% TMCS.[9]

  • Vortex for 1 minute and incubate at 70°C for 60 minutes.[9]

  • After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

Visualizations

Principle of Stable Isotope Dilution Analysis

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Preparation cluster_analysis GC-MS Analysis Analyte Dulcitol (Endogenous) Extraction Extraction & Derivatization Analyte->Extraction IS This compound (Known Amount) IS->Extraction MS Mass Spectrometer Extraction->MS Analyte + IS Mixture Ratio Ratio MS->Ratio Measure Peak Area Ratio (Endogenous / 13C-labeled) Quantification Quantification Ratio->Quantification Calculate Concentration G start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Cold Methanol) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Chloroform/Water) supernatant->lle centrifuge2 Phase Separation lle->centrifuge2 aqueous_layer Collect Aqueous Layer centrifuge2->aqueous_layer dry_down Evaporate to Dryness aqueous_layer->dry_down derivatization Derivatization (TMS) dry_down->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

References

Application Notes and Protocols for Detecting 13C Enrichment in Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing, particularly using Carbon-13 (¹³C), is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within a biological system. By supplying ¹³C-labeled substrates (e.g., [U-¹³C]-glucose) to cells or organisms, researchers can track the incorporation of the heavy isotope into downstream metabolites. This enrichment provides a dynamic view of metabolic activity, offering critical insights for disease research, drug development, and biotechnology. The primary analytical platforms for detecting ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and provides complementary information for a comprehensive understanding of metabolic networks. These notes provide an overview of the key analytical methods and detailed protocols for their application.

Analytical Methods: Principles and Applications

The choice of analytical technique depends on the specific research question, the metabolites of interest, and the required sensitivity and resolution.

Mass Spectrometry (MS)

MS-based methods differentiate metabolites based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms increases the mass of a metabolite by approximately 1.00335 Da per ¹³C atom. This mass shift allows for the quantification of the relative abundance of different isotopologues (molecules of the same elemental composition but differing in isotopic content). The resulting data is typically represented as a Mass Distribution Vector (MDV), which describes the fraction of the metabolite pool containing 0, 1, 2, ...n ¹³C atoms (M+0, M+1, M+2, ... M+n).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for analyzing volatile or semi-volatile metabolites such as amino acids, organic acids, and fatty acids.[2] Samples typically require chemical derivatization to increase their volatility and thermal stability.[1] GC-MS offers high chromatographic resolution and extensive, standardized fragmentation libraries for compound identification.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing a broad range of non-volatile and thermally labile metabolites, including nucleotides, cofactors, and intermediates of central carbon metabolism.[3][4] It eliminates the need for derivatization in many cases, simplifying sample preparation. Various LC methods (e.g., HILIC, reverse-phase) and mass analyzers (e.g., TOF, Quadrupole, Ion Trap) can be employed depending on the analytical need.[3]

  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This highly sensitive technique is the gold standard for precise measurement of ¹³C enrichment, especially at low levels. The eluent from the GC column is combusted, converting each analyte into CO₂ gas, which is then introduced into the IRMS to measure the ¹³C/¹²C ratio with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the enrichment of ¹³C by exploiting its nuclear spin. Unlike MS, NMR can distinguish between positional isomers (isotopomers), providing information about the specific location of ¹³C atoms within a molecule's carbon backbone.[1] This capability is highly valuable for detailed metabolic flux analysis.

  • 1D ¹³C NMR: Directly detects ¹³C nuclei. The primary advantages are the large chemical shift dispersion and narrow peaks, which reduce spectral overlap compared to ¹H NMR.[5][6][7] However, its main limitation is the low intrinsic sensitivity of the ¹³C nucleus.[6][7]

  • 2D Heteronuclear NMR (HSQC, HMBC): These experiments correlate ¹³C nuclei with their attached protons (¹H). They are powerful tools for unambiguous metabolite identification and can assist in tracking ¹³C incorporation by observing correlations to specific protons.[8][9]

  • 2D Homonuclear ¹³C-¹³C NMR (INADEQUATE): This advanced experiment provides direct evidence of carbon-carbon bonds, making it ideal for elucidating the complete labeling pattern of a metabolite.[5][10] However, it requires high levels of ¹³C enrichment and is technically demanding.[10]

  • Isotope-Edited Total Correlation Spectroscopy (ITOCSY): A specialized pulse sequence that filters ¹H-¹H NMR spectra into separate spectra for ¹²C-bound and ¹³C-bound protons. This allows for the quantification of ¹³C enrichment by comparing signal intensities between the two spectra.[11][12]

Data Presentation: Comparison of Analytical Methods

The quantitative performance of these methods is summarized below.

FeatureGC-MSLC-MSGC-C-IRMS1D ¹³C NMR2D Heteronuclear NMR
Principle Mass of derivatized fragmentsMass of intact molecule/fragmentsHigh precision ¹³C/¹²C ratioNuclear spin of ¹³C atoms¹H-¹³C spin coupling
Information Mass Isotopologue Distribution (MDV)Mass Isotopologue Distribution (MDV)Bulk ¹³C enrichmentPositional enrichment (Isotopomers)Positional enrichment, structure
Sensitivity High (pmol - fmol)High (pmol - fmol)Very High (fmol - amol)Low (nmol - µmol)[13]Moderate (nmol)
Resolution High chromatographic resolutionVariable, depends on LC methodHigh chromatographic resolutionHigh spectral resolutionHigh spectral resolution
Sample Prep Derivatization requiredOften direct injectionDerivatization requiredMinimal, non-destructiveMinimal, non-destructive
Throughput HighHighModerateLowVery Low
Key Advantage Robust, established librariesBroad metabolite coverage[3]Highest precision for low enrichment[14]Resolves positional isotopomers[1]Unambiguous identification

Experimental Protocols

Protocol 1: Cell Culture Quenching and Metabolite Extraction

This protocol is a critical first step to halt enzymatic activity and extract metabolites for analysis.

Materials:

  • Cell culture flasks or plates

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose)

  • Ice-cold 0.9% NaCl solution (Quenching solution)

  • -80°C Methanol:Water (80:20, v/v) solution (Extraction solvent)

  • Cell scraper

  • Centrifuge capable of -9°C and 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Culture cells to the desired confluency and introduce the ¹³C-labeled substrate for the specified duration.

  • To quench metabolism, rapidly aspirate the culture medium.

  • Immediately wash the cells twice with ice-cold 0.9% NaCl solution.

  • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the culture dish. For a 10 cm dish, use 1 mL.

  • Place the dish on dry ice and use a cell scraper to detach the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Protocol 2: GC-MS Analysis of ¹³C-Labeled Amino Acids

Materials:

  • Dried metabolite extract

  • Pyridine

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl

  • Heating block or oven at 70°C

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Reconstitute the dried metabolite extract in 20 µL of pyridine.

    • Add 30 µL of MTBSTFA + 1% TBDMSCl.

    • Vortex briefly and incubate at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Example GC Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

    • MS Settings: Use electron ionization (EI) at 70 eV. Collect data in full scan mode (e.g., m/z 50-600) to identify analytes and in selected ion monitoring (SIM) mode for accurate quantification of isotopologues.

  • Data Processing:

    • Integrate the chromatographic peaks for each isotopologue of the target amino acid fragments.

    • Assemble the Mass Distribution Vector (MDV) for each amino acid.

    • Correct the raw MDV for the natural abundance of ¹³C and other heavy isotopes present in both the metabolite and the derivatizing agent.[1]

Protocol 3: NMR Sample Preparation and Data Acquisition

Materials:

  • Dried metabolite extract

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • Internal standard (e.g., DSS or TSP)

  • 5 mm NMR tubes[15]

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in 500-600 µL of NMR buffer containing a known concentration of the internal standard.[8]

    • Vortex to ensure complete dissolution.

    • Centrifuge to pellet any insoluble material and transfer the clear supernatant to a 5 mm NMR tube.[15]

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a 1D ¹H spectrum to assess sample quality and concentration.

    • Acquire a 1D ¹³C spectrum. Due to low sensitivity, a longer acquisition time (2-12 hours) with a large number of scans is typically required.[6][7]

    • (Optional) Acquire 2D spectra (e.g., ¹H-¹³C HSQC) for more detailed structural assignment.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the chemical shifts to the internal standard.

    • Integrate the relevant peaks in the ¹³C spectrum to determine the relative abundance of ¹³C at different carbon positions.

Visualizations (Graphviz)

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A Design Experiment (¹³C Tracer Selection) B ¹³C Substrate Labeling (Cell Culture / In Vivo) A->B C Metabolic Quenching (e.g., Cold Methanol) B->C D Metabolite Extraction C->D E Analytical Measurement D->E F Mass Spectrometry (GC-MS, LC-MS) E->F Measures m/z shifts G NMR Spectroscopy (¹³C, HSQC) E->G Measures nuclear spin H Data Processing (Peak Integration, Correction) F->H G->H I Determine Labeling Patterns (MDVs / Isotopomers) H->I J Metabolic Flux Estimation (Software Modeling) I->J

G A Dried Metabolite Extract B Step 1: Reconstitution Add Pyridine A->B C Step 2: Derivatization Add MTBSTFA, Heat at 70°C B->C D Derivatized Sample (Volatile Analytes) C->D E Step 3: GC-MS Injection 1 µL Injection Volume D->E F Data Acquisition (Full Scan / SIM Mode) E->F G Step 4: Data Processing Peak Integration & Correction F->G H Final Data (Corrected MDVs) G->H

G cluster_ms Mass Spectrometry Approach cluster_nmr NMR Spectroscopy Approach Start ¹³C Enriched Metabolite Sample MS_Principle Principle: Detect Mass Change (m/z ratio) Start->MS_Principle Destructive NMR_Principle Principle: Detect Nuclear Spin (Chemical Shift) Start->NMR_Principle Non-destructive MS_Output Primary Output: Mass Isotopologue Distribution (MDV) MS_Principle->MS_Output MS_Adv Advantage: High Sensitivity MS_Output->MS_Adv NMR_Output Primary Output: Positional Isotopomer Distribution NMR_Principle->NMR_Output NMR_Adv Advantage: Resolves Positional Information NMR_Output->NMR_Adv

References

Application Notes and Protocols for the Use of Dulcite-13C-1 as an Internal Standard in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of metabolites in clinical samples is paramount for the diagnosis, monitoring, and understanding of various metabolic disorders. Stable isotope-labeled internal standards are essential in mass spectrometry-based clinical assays to correct for variability in sample preparation and instrument response.[1] Dulcite-13C-1 (also known as Galactitol-1-13C or 13C-Galactitol) is a stable isotope-labeled form of dulcitol, a sugar alcohol. It serves as an ideal internal standard for the quantification of its unlabeled counterpart, galactitol, in biological matrices. This is particularly crucial in the clinical management of galactosemia, an inborn error of galactose metabolism.[2]

In individuals with galactosemia, deficient activity of enzymes in the Leloir pathway for galactose metabolism leads to the accumulation of galactose and its metabolites, including galactitol.[3] Elevated levels of galactitol in tissues and physiological fluids are associated with the long-term complications of this disease, such as cataracts, developmental delays, and ovarian failure.[4] Therefore, the precise measurement of galactitol in clinical samples, such as urine and red blood cells, is a key biomarker for both the diagnosis and the monitoring of dietary compliance in galactosemia patients.[2][5]

These application notes provide detailed protocols for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of galactitol in human urine and red blood cells.

Galactose Metabolism and the Role of Galactitol

Galactose, primarily derived from the digestion of lactose, is metabolized through the Leloir pathway to be converted into glucose-1-phosphate, which then enters glycolysis. In galactosemia, a deficiency in one of the key enzymes of this pathway, most commonly galactose-1-phosphate uridylyltransferase (GALT), leads to the accumulation of galactose-1-phosphate and galactose. The excess galactose is then shunted into an alternative pathway where it is reduced to galactitol by aldose reductase.[3]

GalactoseMetabolism Lactose Lactose Galactose Galactose Lactose->Galactose Glucose Glucose Lactose->Glucose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P GALK Galactitol Galactitol (Dulcitol) (Toxic Metabolite) Galactose->Galactitol Aldose Reductase UDP_Galactose UDP-Galactose Galactose1P->UDP_Galactose GALT (Deficient in Classic Galactosemia) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose1P Glucose-1-Phosphate UDP_Glucose->Glucose1P Glycolysis Glycolysis Glucose1P->Glycolysis

Galactose Metabolism Pathway in Galactosemia

Quantitative Data Summary

The use of this compound as an internal standard allows for robust and reliable quantification of galactitol. The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for galactitol analysis.

Table 1: GC-MS Method Performance for Urinary Galactitol Quantification [4][5]

ParameterResult
Linearity Range2.5 - 330 µmol/L
Lower Limit of Detection (LOD)3 µmol/L
Lower Limit of Quantification (LOQ)9 µmol/L
Intra-assay Precision (%CV)1.41 - 6.22%
Inter-assay Precision (%CV)2.54 - 17.04%
Recovery~99%[6]

Table 2: LC-MS/MS Method Performance for Red Blood Cell Galactitol Quantification [7]

ParameterResult
Linearity Range0.1 - 50 µM
Correlation Coefficient (R²)> 0.995
Intra-assay Precision (%CV)3.3 - 10.6%[5]
Inter-assay Precision (%CV)8.4 - 14.8%[3]
Ion Suppression0.1 - 2.5%[5]

Experimental Protocols

Protocol 1: Quantification of Galactitol in Urine by GC-MS

This protocol describes the analysis of urinary galactitol using this compound as an internal standard, followed by trimethylsilyl (TMS) derivatization and GC-MS analysis.[5]

Materials:

  • This compound internal standard solution (1 mg/mL in 70% ethanol)

  • Urine samples

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of this compound internal standard solution.

    • Lyophilize the sample to dryness.

  • Derivatization:

    • To the dried residue, add 100 µL of pyridine and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • After cooling to room temperature, add 1 mL of ethyl acetate and vortex.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the supernatant to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Galactitol (TMS derivative): Monitor characteristic ions (e.g., m/z 217, 319).

      • This compound (TMS derivative): Monitor the corresponding 13C-labeled ions (e.g., m/z 220, 323).[6]

Data Analysis:

Calculate the ratio of the peak area of the analyte (galactitol) to the peak area of the internal standard (this compound). Quantify the concentration of galactitol in the unknown samples by comparing this ratio to a calibration curve prepared with known concentrations of galactitol and a fixed concentration of the internal standard.

Protocol 2: Quantification of Galactitol in Red Blood Cells (RBCs) by LC-MS/MS

This protocol outlines the analysis of galactitol in RBCs using this compound as an internal standard with LC-MS/MS.[7]

Materials:

  • This compound internal standard solution (1 mg/mL in 70% ethanol)

  • Packed red blood cell samples

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Ultrapure water

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Sample Preparation and Protein Precipitation:

    • To 100 µL of packed RBCs, add a known amount of this compound internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% ammonium hydroxide).

  • LC-MS/MS Analysis:

    • Injection Volume: 5-10 µL

    • Column: HILIC column

    • Mobile Phase A: 20% acetonitrile in ultrapure water with 0.1% ammonium hydroxide

    • Mobile Phase B: 80% acetonitrile in ultrapure water with 0.1% ammonium hydroxide

    • Gradient: A suitable gradient to separate galactitol from other components.

    • Flow Rate: 0.2 mL/min

    • MS Ion Source: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Galactitol: Precursor ion m/z 181.1 -> Product ion m/z 89[7]

      • This compound: Precursor ion m/z 182.1 -> Product ion m/z 90 (predicted)

Data Analysis:

Similar to the GC-MS method, calculate the peak area ratio of galactitol to this compound and determine the concentration from a calibration curve.

Experimental Workflows

A clear and standardized workflow is essential for reproducible and reliable results in a clinical laboratory setting.

ClinicalAssayWorkflow SampleReceipt Sample Receipt (Urine or Whole Blood) SampleAccessioning Sample Accessioning & LIMS Entry SampleReceipt->SampleAccessioning SamplePreparation_Blood RBC Isolation (if blood) SampleAccessioning->SamplePreparation_Blood Blood Sample SampleAliquot Sample Aliquoting SampleAccessioning->SampleAliquot Urine Sample SamplePreparation_Blood->SampleAliquot AddIS Addition of This compound IS SampleAliquot->AddIS ExtractionDerivatization Extraction / Derivatization AddIS->ExtractionDerivatization MS_Analysis GC-MS or LC-MS/MS Analysis ExtractionDerivatization->MS_Analysis DataProcessing Data Processing (Peak Integration & Ratio Calculation) MS_Analysis->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification ReviewValidation Data Review & Validation Quantification->ReviewValidation ReportGeneration Report Generation & LIMS Update ReviewValidation->ReportGeneration

Clinical Laboratory Workflow for Galactitol Analysis

Conclusion

This compound is a highly effective internal standard for the accurate and precise quantification of galactitol in clinical samples by mass spectrometry. The use of stable isotope dilution methods minimizes the impact of matrix effects and variations in sample processing, leading to reliable data for the diagnosis and management of galactosemia. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and clinical laboratory professionals to establish robust and reproducible assays for galactitol measurement.

References

Troubleshooting & Optimization

How to improve signal-to-noise ratio for 13C-labeled compounds in NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on how to improve the signal-to-noise ratio (S/N) for 13C-labeled compounds in your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise ratio in 13C NMR?

A low S/N in 13C NMR spectra is a common challenge primarily due to the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to ¹H, which results in inherently lower sensitivity.[1][2] Other contributing factors can include low sample concentration, suboptimal acquisition parameters, and issues with probe tuning.[3][4][5] Quaternary carbons, lacking directly attached protons, often exhibit particularly weak signals due to the absence of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[3][5]

Q2: How can I quickly improve my 13C NMR spectrum without significant changes to my experimental setup?

Several straightforward adjustments to your acquisition parameters can yield significant S/N improvements:

  • Increase the Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans.[6] Doubling the number of scans will increase the S/N by a factor of approximately 1.4. While effective, this will also double the experiment time.

  • Optimize the Relaxation Delay (D1) and Acquisition Time (AQ): For many small to medium-sized molecules, a relaxation delay of 1-2 seconds longer than the standard, combined with an acquisition time of around 1-4 seconds, can enhance the signal by allowing for more complete relaxation and maximizing the Nuclear Overhauser Effect (NOE).[3][7][8]

  • Adjust the Pulse Width (Flip Angle): Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse can be beneficial, especially for quaternary carbons with long T1 relaxation times.[7][8] This allows for a shorter relaxation delay and more scans in a given amount of time.

  • Apply Line Broadening (LB): Applying an exponential multiplication with a line broadening factor (typically 0.3-1 Hz) during processing can reduce noise and improve the appearance of broad peaks, though at the cost of some resolution.[9]

Q3: When should I consider using a relaxation agent?

If you are particularly struggling with long relaxation times for quaternary carbons, adding a paramagnetic relaxation agent can be very effective. These agents shorten the T1 relaxation times of all carbon nuclei, allowing for a much shorter relaxation delay between scans and thus a significant increase in the number of scans that can be acquired in a given time.[10][11]

Q4: What is the Nuclear Overhauser Effect (NOE) and how does it impact my 13C spectrum?

The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR, irradiating the ¹H nuclei (proton decoupling) can enhance the signal intensity of the attached 13C nuclei by up to a factor of three.[12] This effect is most significant for carbons with directly attached protons.

Troubleshooting Guides

Issue 1: Very weak or no signal for my compound.

Possible Cause: Low sample concentration. Troubleshooting Steps:

  • Increase Concentration: The most direct way to improve the signal is to increase the molar concentration of your sample.[9][13] If solubility is an issue, try a different deuterated solvent.

  • Use Specialized NMR Tubes: Consider using medium-walled or Shigemi tubes, which require less solvent for the same sample height, effectively increasing the concentration.[1][13]

  • Check Sample Volume: Ensure the sample volume is appropriate for your NMR probe to maximize the filling factor.

Possible Cause: Improper probe tuning. Troubleshooting Steps:

  • Tune the Probe: Always tune the probe for both the 13C and ¹H channels before starting your experiment. A poorly tuned proton channel will result in inefficient decoupling and a lower S/N.[4]

Issue 2: Quaternary carbon signals are missing or very weak.

Possible Cause: Long T1 relaxation times and lack of NOE enhancement. Troubleshooting Steps:

  • Increase Relaxation Delay (D1): Ensure the relaxation delay is long enough for the quaternary carbons to relax. This may require significantly longer delays than for protonated carbons.

  • Decrease the Pulse Width (Flip Angle): Using a smaller flip angle (e.g., 30°) allows for shorter relaxation delays, enabling more scans in the same amount of time, which can help to bring out weak quaternary signals.[8]

  • Use a Paramagnetic Relaxation Agent: Adding a small amount of a relaxation agent like chromium (III) acetylacetonate (Cr(acac)₃) can significantly shorten the T1 of all carbons, including quaternaries, allowing for much faster data acquisition.[13][14]

Advanced Techniques for Signal Enhancement

For challenging samples where the above troubleshooting steps are insufficient, more advanced techniques can provide substantial S/N improvements.

Isotopic Labeling

Enriching your compound with 13C at specific sites or uniformly can dramatically increase the signal intensity by overcoming the low natural abundance.[] This is a powerful but often costly and synthetically demanding approach.

  • Uniform 13C Labeling: Can increase signal strength by several orders of magnitude.[] However, it can also lead to complex spectra due to 13C-13C couplings.

  • Selective 13C Labeling: Labeling specific positions can simplify spectra and is particularly useful for studying specific parts of a molecule.[16]

Cryoprobes

Cryogenically cooled probes (CryoProbes) significantly enhance S/N by cooling the detection coil and preamplifiers to very low temperatures, which reduces thermal noise.[17]

  • Sensitivity Gain: A CryoProbe can provide a signal-to-noise enhancement of up to a factor of five compared to a room temperature probe, which translates to a reduction in experiment time by a factor of up to 25.[17][18]

Probe TypeRelative S/N GainExperiment Time Reduction
Room Temperature Probe1x1x
CryoProbe Prodigy2-3x4-9x
CryoProbeup to 5xup to 25x
Dynamic Nuclear Polarization (DNP)

DNP is a hyperpolarization technique that transfers the high polarization of electron spins to the nuclear spins of interest via microwave irradiation.[19] This can lead to massive signal enhancements, on the order of several hundred to a thousand-fold.[20][21]

  • Mechanism: DNP experiments are typically performed at low temperatures in the solid state. The sample is dissolved in a solvent containing a stable radical and then rapidly dissolved and transferred to the NMR spectrometer for liquid-state detection.[22]

Paramagnetic Relaxation Enhancement (PRE)

The addition of a paramagnetic center, either intrinsically present in a metalloprotein or attached as a tag, can enhance the relaxation of nearby nuclei.[23] This allows for faster repetition of experiments, leading to improved S/N in a shorter time.[10][11]

  • Application: This technique is particularly useful in structural biology for obtaining long-range distance information in macromolecules.[23]

Experimental Protocols & Workflows

Protocol 1: Optimizing Acquisition Parameters for a Small Molecule
  • Sample Preparation: Prepare a concentrated solution of your compound (ideally >10 mM) in a suitable deuterated solvent.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the magnetic field.

    • Tune the probe for both ¹H and 13C frequencies.

  • Parameter Optimization:

    • Pulse Program: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).

    • Flip Angle (P1): Set to a 30° pulse width.

    • Acquisition Time (AQ): Start with an AQ of 1.0 to 1.5 seconds.[7]

    • Relaxation Delay (D1): Begin with a D1 of 2.0 seconds.[7]

    • Number of Scans (NS): Start with a minimum of 128 scans and increase as needed.[7]

  • Data Acquisition and Processing:

    • Acquire the FID.

    • Apply an exponential multiplication with a line broadening factor (LB) of 0.3 to 1.0 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

Experimental_Workflow_Optimization cluster_prep Sample & Spectrometer Prep cluster_acq Acquisition cluster_eval Evaluation & Refinement cluster_proc Processing A Prepare Concentrated Sample B Lock, Shim, Tune A->B C Set Initial Parameters (30° pulse, AQ=1s, D1=2s) B->C D Acquire Initial Spectrum (NS=128) C->D E S/N Adequate? D->E F Increase NS E->F No G Final Spectrum E->G Yes H Adjust D1/AQ for Quaternary Carbons E->H Quaternary C weak F->D I Apply Line Broadening (LB) G->I H->D J Fourier Transform, Phase & Baseline Correction I->J

Workflow for optimizing 13C NMR acquisition parameters.
Logical Flow for Choosing a Sensitivity Enhancement Technique

The choice of technique to improve S/N depends on the specific challenges of your experiment and the available resources.

Decision_Tree start Low S/N in 13C NMR q1 Have you optimized acquisition parameters? start->q1 a1_no Optimize NS, D1, AQ, Flip Angle q1->a1_no No q2 Is sample concentration a limiting factor? q1->q2 Yes a1_no->q2 a1_yes Yes a2_yes Increase concentration Use Shigemi tube q2->a2_yes Yes q3 Are quaternary carbons the main issue? q2->q3 No a2_yes->q3 a2_no No a3_yes Add Paramagnetic Relaxation Agent (PRE) q3->a3_yes Yes q4 Is significant investment (time/cost) feasible? q3->q4 No a3_yes->q4 a3_no No a4_no Continue with optimized standard methods q4->a4_no No advanced Consider Advanced Techniques q4->advanced Yes a4_yes Yes cryoprobe Use a CryoProbe advanced->cryoprobe labeling Isotopic Labeling (13C) advanced->labeling dnp Dynamic Nuclear Polarization (DNP) advanced->dnp

Decision tree for selecting a sensitivity enhancement method.

References

Common challenges in 13C metabolic flux analysis experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their 13C MFA experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the complexities of experimental design, sample preparation, data acquisition, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inaccurate flux estimations in 13C MFA?

A1: Inaccurate flux estimations can arise from several sources, but a primary cause is often a poorly designed experiment. This includes suboptimal selection of isotopic tracers and the failure to achieve or verify an isotopic steady state.[1][2][3] The choice of a specific 13C-tracer significantly impacts the precision of the estimated fluxes.[2]

Q2: How can I be certain that my system has reached isotopic steady state?

A2: To confirm isotopic steady state, you should measure the isotopic labeling of key intracellular metabolites at multiple time points.[4] If the labeling enrichment remains stable over the later time points, it is reasonable to assume that isotopic steady state has been achieved.[5] It's important to note that metabolic steady state (constant metabolite concentrations and fluxes) is a prerequisite for isotopic steady state in traditional 13C-MFA.[5]

Q3: What are "matrix effects" in mass spectrometry and how can they affect my 13C MFA results?

A3: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix.[6] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of metabolite labeling patterns.[7][8] These effects are a significant challenge in LC-MS-based metabolomics and can compromise the accuracy of flux calculations.[9][10]

Q4: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my 13C MFA experiments?

A4: Both GC-MS and LC-MS are powerful techniques for 13C MFA, and the choice depends on the specific metabolites of interest. GC-MS is a well-established method, particularly for the analysis of proteinogenic amino acids, and can provide high-quality labeling data.[11] LC-MS is versatile and can analyze a broader range of metabolites, but it is more susceptible to matrix effects.[7][8] Tandem mass spectrometry (MS/MS) can be used with either technique to provide additional fragmentation information, which can improve the precision of flux estimations.[12]

Q5: What are the advantages of using Nuclear Magnetic Resonance (NMR) spectroscopy for 13C MFA?

A5: NMR spectroscopy offers the distinct advantage of providing direct positional information about 13C labeling within a metabolite's carbon backbone.[13][14] This detailed information on isotopomers can be highly valuable for resolving complex metabolic pathways.[13][14] While NMR is generally less sensitive than MS, recent advancements in hardware have significantly improved its sensitivity.[13][14]

Troubleshooting Guides

This section provides detailed guidance on how to address specific challenges you may encounter during your 13C MFA experiments.

Guide 1: Experimental Design and Tracer Selection

A well-thought-out experimental design is the cornerstone of a successful 13C MFA study.[2][15]

Problem: High uncertainty or large confidence intervals in estimated fluxes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Suboptimal Tracer Selection The choice of 13C-labeled substrate is critical. Different tracers provide different labeling patterns that are more or less informative for specific pathways. For example, [1,2-13C2]glucose is often optimal for glycolysis and the pentose phosphate pathway, while [U-13C5]glutamine is preferred for analyzing the TCA cycle.[16] Consider using computational tools for in silico experimental design to select the most informative tracers for your specific metabolic network.[15][16]
Insufficient Labeling Information A single tracer experiment may not provide enough constraints to accurately resolve all fluxes in a complex network.[4]Perform parallel labeling experiments using different isotopic tracers.[4][17] For instance, one experiment with a 13C-glucose tracer and another with a 13C-glutamine tracer can provide complementary information.[16]
Metabolic and Isotopic Instability Traditional 13C-MFA assumes that the system is at both metabolic and isotopic steady state.[1][3]Ensure that your cell culture is in a steady state of growth and metabolism during the labeling experiment. Verify isotopic steady state by collecting samples at multiple time points and confirming that the labeling patterns of key metabolites are stable.[4][5] For dynamic systems, consider using isotopically non-stationary MFA (INST-MFA).[18]

Experimental Workflow for Optimal Tracer Selection:

G cluster_0 In Silico Design cluster_1 Experimental Validation Define_Network Define Metabolic Network Model Hypothesize_Fluxes Hypothesize Putative Flux Ranges Define_Network->Hypothesize_Fluxes Simulate_Tracers Simulate Labeling with Different Tracers Hypothesize_Fluxes->Simulate_Tracers Select_Optimal_Tracer Select Optimal Tracer(s) Simulate_Tracers->Select_Optimal_Tracer Perform_Experiment Perform Parallel Labeling Experiments Select_Optimal_Tracer->Perform_Experiment Measure_Labeling Measure Isotopic Labeling (MS or NMR) Perform_Experiment->Measure_Labeling Estimate_Fluxes Estimate Fluxes and Confidence Intervals Measure_Labeling->Estimate_Fluxes

Caption: Workflow for selecting optimal isotopic tracers.

Guide 2: Sample Preparation - Quenching and Extraction

Proper sample preparation is critical to preserve the in vivo metabolic state and prevent artifactual changes in metabolite labeling.[19][20]

Problem: Inaccurate and irreproducible metabolite measurements.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Incomplete Quenching of Metabolism If enzymatic activity is not stopped instantaneously, metabolite concentrations and labeling patterns can change during sample harvesting.[20]Use a rapid quenching method. For suspension cultures, this often involves quickly transferring the cells into a cold solvent like methanol. For adherent cells, rapid aspiration of the medium followed by the addition of a cold quenching solution is necessary. The ideal quenching solvent should immediately inhibit metabolism without causing cell leakage.[21] Using cold acidic organic solvents can be effective.
Metabolite Leakage during Quenching/Washing Using a hypotonic quenching or washing solution can cause cells to lyse and leak their intracellular metabolites.Use an isotonic quenching/washing solution, such as cold 0.9% saline, to maintain cell integrity. Minimize the duration of washing steps.
Inefficient Metabolite Extraction The choice of extraction solvent will determine which metabolites are efficiently recovered.A common and effective method is to use a biphasic extraction with a mixture of a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., chloroform) to separate polar and non-polar metabolites. The specific solvent system should be optimized for the metabolites of interest.
Metabolite Degradation Some metabolites are unstable and can degrade during sample processing.Keep samples cold at all times. After extraction, consider neutralizing acidic or basic extracts to prevent degradation of sensitive metabolites.[19] Analyze samples as quickly as possible or store them at -80°C.

Recommended Quenching and Extraction Protocol for Adherent Mammalian Cells:

  • Aspirate the culture medium rapidly.

  • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining medium.

  • Instantly add a sufficient volume of ice-cold quenching/extraction solvent (e.g., 80% methanol) to the culture dish.

  • Scrape the cells in the cold solvent and transfer the cell suspension to a pre-chilled tube.

  • Proceed with further extraction steps (e.g., sonication, centrifugation) at low temperatures.

Guide 3: Data Analysis and Flux Calculation

The final step in 13C MFA is the computational analysis of the labeling data to estimate metabolic fluxes.[22]

Problem: The flux calculation algorithm fails to converge or provides a poor fit to the experimental data.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Inaccurate Metabolic Network Model The model used for flux calculation may be incomplete or contain incorrect reaction stoichiometries or atom transitions. Even for well-studied organisms, different models exist.[22]Carefully review and validate your metabolic network model against known biochemical literature. Ensure that all significant metabolic pathways are included.
Errors in Isotopic Labeling Data Measurement errors in the mass isotopomer distributions can lead to a poor fit. This can be due to analytical issues like low signal-to-noise or unresolved peaks.Re-examine your raw analytical data (MS or NMR spectra). Ensure correct peak integration and accurate determination of mass isotopomer distributions.[22] It is good practice to report the raw, uncorrected mass isotopomer distributions.[22]
Incorrect Natural Isotope Abundance Correction The presence of naturally occurring 13C and other isotopes in both the metabolites and derivatization agents needs to be corrected for. Different correction algorithms can yield slightly different results.[22]Use a well-established algorithm for natural abundance correction. Be transparent about the correction method used in your analysis.[22]
Local Minima in Optimization Flux estimation involves solving a non-linear optimization problem, and the algorithm may get stuck in a local minimum.[22]Use a robust flux analysis software package that implements global optimization strategies or performs the optimization from multiple random starting points to increase the likelihood of finding the global minimum.[22]

Logical Flow of 13C MFA Data Analysis:

G Raw_Data Raw Analytical Data (MS or NMR) Peak_Integration Peak Integration & Quantification Raw_Data->Peak_Integration MID_Calculation Mass Isotopomer Distribution (MID) Calculation Peak_Integration->MID_Calculation Correction Natural Isotope Abundance Correction MID_Calculation->Correction Corrected_Data Corrected MID Data Correction->Corrected_Data Flux_Estimation Flux Estimation (Optimization) Corrected_Data->Flux_Estimation Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Estimation Goodness_of_Fit Goodness-of-Fit Analysis Flux_Estimation->Goodness_of_Fit Flux_Map Metabolic Flux Map Goodness_of_Fit->Flux_Map Confidence_Intervals Confidence Interval Calculation Flux_Map->Confidence_Intervals Final_Fluxes Final Fluxes with Confidence Intervals Confidence_Intervals->Final_Fluxes

Caption: Data analysis workflow for 13C MFA.

References

Technical Support Center: Troubleshooting Poor Recovery of Dulcitol-13C-1 in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Dulcitol-13C-1 from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is Dulcitol-13C-1 and why is it used as an internal standard?

Dulcitol, also known as galactitol, is a sugar alcohol.[1][2] Dulcitol-13C-1 is a stable isotope-labeled version of dulcitol, where one of the carbon atoms is replaced with a ¹³C isotope. This makes it an ideal internal standard for quantitative analysis using mass spectrometry. Since it is chemically almost identical to the endogenous dulcitol, it behaves similarly during sample extraction and chromatographic separation. The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling accurate quantification by correcting for analyte loss during sample preparation and for matrix effects.

Q2: I am observing low recovery of my Dulcitol-13C-1 internal standard. What are the potential causes?

Low recovery of Dulcitol-13C-1 can stem from several factors throughout the sample preparation workflow. Key areas to investigate include:

  • Suboptimal Protein Precipitation: The choice of precipitation solvent and the ratio of solvent to sample are critical. Dulcitol is a highly polar molecule, and using a solvent that is too nonpolar may lead to co-precipitation with proteins.

  • Inefficient Solid-Phase Extraction (SPE): Problems with SPE can arise from incorrect sorbent selection, inadequate conditioning or equilibration of the cartridge, sample breakthrough during loading, inappropriate wash steps, or incomplete elution.

  • Analyte Adsorption: Dulcitol, being a polyol, can adsorb to glass or plastic surfaces, especially if the sample is stored for extended periods or if the extraction is performed in inappropriate containers.

  • Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of Dulcitol-13C-1 in the mass spectrometer source, leading to signal suppression and the appearance of low recovery.[3]

  • Degradation of the Internal Standard: Although generally stable, extreme pH or temperature conditions during sample processing could potentially degrade Dulcitol-13C-1.

Troubleshooting Guides

Issue 1: Poor Recovery After Protein Precipitation

Symptom: Low signal intensity for Dulcitol-13C-1 after protein precipitation and analysis of the supernatant.

Possible Causes & Solutions:

  • Inappropriate Precipitation Solvent: Dulcitol is highly soluble in water and has limited solubility in many organic solvents.[4][5] Using a high percentage of a non-polar solvent like pure acetonitrile might cause the polar Dulcitol-13C-1 to be trapped in the precipitated protein pellet.

    • Recommendation: Test different precipitation solvents and their ratios. Acetonitrile is a common choice, but methanol or ethanol, being more polar, might be more suitable for retaining dulcitol in the supernatant.[3][6] A mixture of solvents can also be effective.

  • Incorrect Solvent-to-Sample Ratio: An insufficient volume of organic solvent may lead to incomplete protein precipitation, leaving interfering proteins in the supernatant. Conversely, an excessive volume may decrease the solubility of Dulcitol-13C-1.

    • Recommendation: A common starting point is a 3:1 or 4:1 ratio of cold organic solvent to sample volume.[2] It is advisable to optimize this ratio for your specific sample matrix.

  • Precipitation Temperature: Performing the precipitation at very low temperatures (e.g., -20°C) can sometimes enhance the precipitation of certain compounds.

    • Recommendation: Compare precipitation at 4°C versus room temperature to see if it impacts recovery.

Quantitative Data on Protein Precipitation Methods

MethodSolventSolvent:Sample Ratio (v/v)Typical Protein Removal EfficiencyExpected Analyte RecoveryReference
Protein PrecipitationAcetonitrile3:1>90%Variable, optimization needed[2]
Protein PrecipitationMethanol3:1~85-90%Generally better for polar analytes[3]
Protein PrecipitationEthanol3:1~85-90%Good alternative for polar analytes[3]

dot

start Start: Low Dulcitol-13C-1 Recovery after Protein Precipitation solvent Issue: Inappropriate Solvent? Dulcitol is highly polar. start->solvent ratio Issue: Incorrect Solvent Ratio? Incomplete precipitation or analyte co-precipitation. start->ratio temp Issue: Suboptimal Temperature? Affects precipitation efficiency. start->temp solution_solvent Solution: Test different solvents. - Acetonitrile - Methanol (more polar) - Ethanol (more polar) - Solvent mixtures solvent->solution_solvent solution_ratio Solution: Optimize solvent-to-sample ratio. Start with 3:1 or 4:1. ratio->solution_ratio solution_temp Solution: Compare precipitation at different temperatures. - 4°C - Room Temperature temp->solution_temp

Troubleshooting workflow for poor recovery after protein precipitation.

Issue 2: Low Recovery During Solid-Phase Extraction (SPE)

Symptom: The concentration of Dulcitol-13C-1 is significantly lower in the final eluate compared to the pre-SPE sample.

Possible Causes & Solutions:

  • Inappropriate Sorbent Chemistry: For a highly polar analyte like dulcitol, a normal-phase or mixed-mode cation exchange SPE sorbent is generally more suitable than a reversed-phase (e.g., C18) sorbent, as dulcitol will have poor retention on non-polar phases.[1]

    • Recommendation: Consider using a polar sorbent such as those with diol, aminopropyl, or cyano functional groups.[1] Mixed-mode sorbents that combine polar and ion-exchange characteristics can also be effective.

  • Sample Breakthrough during Loading: If the sample is loaded too quickly or if the sorbent is not properly conditioned and equilibrated, the analyte may not have sufficient time to interact with the stationary phase and will pass through to the waste.

    • Recommendation: Ensure the SPE cartridge is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample matrix. Load the sample at a slow, consistent flow rate.

  • Inappropriate Wash Solvent: The wash step is intended to remove interfering compounds without eluting the analyte of interest. A wash solvent that is too strong (too polar in the case of normal-phase SPE) will cause premature elution of Dulcitol-13C-1.

    • Recommendation: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. This may require testing different proportions of organic solvents.

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb Dulcitol-13C-1 from the sorbent.

    • Recommendation: Use a strong polar solvent for elution. For polar sorbents, this would typically be an aqueous solution or a high percentage of methanol or acetonitrile in water.[7] It may be necessary to test different elution solvents and volumes.

Experimental Protocol: Generic SPE for Polar Analytes

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of the sample loading solvent (e.g., water or a buffer matching the sample's aqueous component) through the cartridge.

  • Sample Loading: Load the pre-treated sample at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of a solvent designed to remove interferences (e.g., a mixture of organic solvent and water that is less polar than the elution solvent).

  • Elution: Elute the Dulcitol-13C-1 with 1-2 mL of a strong polar solvent (e.g., 90:10 acetonitrile:water or methanol:water). Collect the eluate for analysis.

dot

cluster_causes Potential Causes cluster_solutions Solutions start Start: Low Dulcitol-13C-1 Recovery in SPE sorbent Inappropriate Sorbent (e.g., using C18 for polar dulcitol) start->sorbent loading Sample Breakthrough (improper conditioning/loading) start->loading washing Premature Elution (wash solvent too strong) start->washing elution Incomplete Elution (elution solvent too weak) start->elution solution_sorbent Use polar or mixed-mode sorbent (Diol, Aminopropyl) sorbent->solution_sorbent solution_loading Properly condition and equilibrate cartridge. Load sample slowly. loading->solution_loading solution_washing Optimize wash solvent strength. washing->solution_washing solution_elution Use a strong polar elution solvent. Optimize volume. elution->solution_elution

Logical relationships in troubleshooting SPE recovery.

Issue 3: High Variability in Dulcitol-13C-1 Signal

Symptom: Inconsistent peak areas for Dulcitol-13C-1 across replicate samples or a batch run.

Possible Causes & Solutions:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components is a common cause of signal variability in LC-MS/MS analysis.[3]

    • Recommendation: Improve sample clean-up to remove interfering substances. This may involve optimizing the protein precipitation and/or SPE steps. Also, ensure chromatographic separation of dulcitol from the majority of matrix components. A dilution of the sample prior to injection can also mitigate matrix effects.

  • Inconsistent Sample Processing: Minor variations in sample handling, such as pipetting errors, inconsistent incubation times, or temperature fluctuations, can lead to variability.

    • Recommendation: Ensure consistent and precise execution of the sample preparation protocol for all samples. Use calibrated pipettes and maintain a controlled environment.

  • Analyte Stability Issues: If samples are not stored properly or are left at room temperature for extended periods, Dulcitol-13C-1 could potentially degrade.

    • Recommendation: Store samples at -80°C until analysis. Process samples on ice and minimize the time they spend at room temperature.

Quantitative Data on Method Precision

ParameterAcceptance CriteriaImplication
Intra-day Precision (%CV)< 15%Indicates good reproducibility within a single analytical run.
Inter-day Precision (%CV)< 15%Demonstrates the robustness of the method across different days.
Recovery Reproducibility (%CV)< 20%Shows the consistency of the extraction procedure.

dot

High Variability High Variability Matrix Effects Matrix Effects High Variability->Matrix Effects Inconsistent Processing Inconsistent Processing High Variability->Inconsistent Processing Analyte Instability Analyte Instability High Variability->Analyte Instability Improve Sample Cleanup Improve Sample Cleanup Matrix Effects->Improve Sample Cleanup Standardize Protocol Execution Standardize Protocol Execution Inconsistent Processing->Standardize Protocol Execution Ensure Proper Sample Storage Ensure Proper Sample Storage Analyte Instability->Ensure Proper Sample Storage

Signaling pathway of troubleshooting high signal variability.

Detailed Experimental Protocol: Example for Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

1. Sample Pre-treatment:

  • Thaw frozen urine samples on ice.

  • Vortex each sample for 10 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of Dulcitol-13C-1 internal standard solution (concentration should be optimized based on the expected analyte concentration and instrument sensitivity).

  • Vortex for 5 seconds.

2. Protein Precipitation:

  • Add 400 µL of ice-cold acetonitrile to each sample.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for further processing or direct injection if SPE is not required.

3. Solid-Phase Extraction (if necessary for cleaner samples):

  • Use a polar SPE cartridge (e.g., aminopropyl).

  • Condition the cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the supernatant from the protein precipitation step.

  • Wash the cartridge with 1 mL of 5% methanol in dichloromethane.

  • Elute the analytes with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

This technical support guide provides a starting point for troubleshooting poor recovery of Dulcitol-13C-1. Remember that method development and validation are iterative processes, and optimization of each step is crucial for achieving accurate and reproducible results.

References

Stability and proper storage conditions for Dulcite-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, proper storage, and handling of Dulcitol-13C-1 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Dulcitol-13C-1 and what is it used for?

Dulcitol-13C-1 is a stable isotope-labeled form of dulcitol (also known as galactitol). The carbon-13 (¹³C) isotope makes it a valuable tool in metabolic research and clinical mass spectrometry. It is often used as an internal standard for the quantification of unlabeled dulcitol in biological samples. The accumulation of dulcitol is associated with galactosemia, a rare genetic metabolic disorder.

Q2: What are the recommended storage conditions for Dulcitol-13C-1?

Proper storage is crucial to maintain the integrity of Dulcitol-13C-1. Recommendations can vary slightly by manufacturer, so it is always best to consult the Certificate of Analysis provided with your product. General storage guidelines are summarized in the table below.

Q3: How stable is Dulcitol-13C-1?

Dulcitol itself is a stable sugar alcohol under normal temperatures and pressures.[1] The ¹³C isotope does not significantly alter its chemical stability. However, like many organic compounds, it can be susceptible to degradation under extreme conditions or improper storage. Long-term stability is best ensured by adhering to the recommended storage conditions. Studies on similar sugar alcohols suggest that they are thermally stable above their melting points, but prolonged exposure to high temperatures, especially in the presence of air, can lead to degradation.[2]

Q4: Can I dissolve Dulcitol-13C-1 in water?

Yes, dulcitol is soluble in hot water.[1] For experimental use, it is common to prepare stock solutions in a suitable solvent. If preparing aqueous solutions, it is advisable to use high-purity water (e.g., HPLC-grade) to avoid introducing contaminants. For long-term storage of solutions, it may be preferable to store them at -20°C or -80°C to prevent microbial growth and degradation.

Q5: Is Dulcitol-13C-1 hazardous?

The toxicological properties of Dulcitol-13C-1 have not been fully investigated.[1] Unlabeled dulcitol may cause eye, skin, and respiratory tract irritation.[1] It is recommended to handle the compound with standard laboratory safety precautions, including wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

Storage Conditions Summary

ParameterRecommended ConditionSource
Temperature 2-8°C (Refrigerator)Pharmaffiliates
+4°CLGC Standards
15-25°C (Room Temperature)Carl ROTH (for unlabeled Dulcitol)
Environment Store in a dry place.Carl ROTH
Shipping Shipped at ambient temperature.MedChemExpress, LGC Standards

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of Dulcitol-13C-1 in your experiments.

Issue 1: Inaccurate or inconsistent quantification results.

  • Possible Cause 1: Degradation of Dulcitol-13C-1.

    • Troubleshooting:

      • Verify that the compound has been stored according to the manufacturer's recommendations.

      • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller, single-use vials.

      • Check for any visible signs of degradation, such as discoloration.

      • If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.

  • Possible Cause 2: Contamination of the standard or sample.

    • Troubleshooting:

      • Ensure that all glassware and equipment used for sample and standard preparation are scrupulously clean.

      • Use high-purity solvents and reagents.

      • Analyze a blank sample (matrix without the analyte or internal standard) to check for interfering peaks.

  • Possible Cause 3: Improper sample preparation.

    • Troubleshooting:

      • Review your sample preparation protocol to ensure consistency and accuracy in pipetting and dilutions.

      • Ensure complete dissolution of the Dulcitol-13C-1 standard.

      • For mass spectrometry applications, ensure that the final sample is in a solvent compatible with the ionization source.

Issue 2: Unexpected peaks in the mass spectrum.

  • Possible Cause 1: Presence of impurities in the Dulcitol-13C-1 standard.

    • Troubleshooting:

      • Review the Certificate of Analysis for the stated purity of the standard.

      • Analyze the standard by itself to identify any impurity peaks.

      • If significant impurities are present, contact the supplier.

  • Possible Cause 2: In-source fragmentation or adduct formation.

    • Troubleshooting:

      • Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation.

      • Identify common adducts (e.g., sodium, potassium) and account for them in your data analysis.

Experimental Protocol: Use of Dulcitol-13C-1 as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the quantification of dulcitol in a biological matrix (e.g., plasma, urine) using Dulcitol-13C-1 as an internal standard.

1. Preparation of Stock Solutions:

  • Dulcitol-13C-1 Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of Dulcitol-13C-1.

    • Dissolve it in an appropriate solvent (e.g., 50% methanol in water) to achieve the desired concentration.

    • Store the stock solution at -20°C in amber vials.

  • Unlabeled Dulcitol Standard Stock Solution (e.g., 1 mg/mL):

    • Prepare in the same manner as the IS stock solution.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of working solutions of unlabeled dulcitol by serial dilution of the stock solution.

  • Spike a known volume of the biological matrix with the working solutions to create calibration standards at different concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 20 µL) of the Dulcitol-13C-1 IS working solution.

  • Add a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile).

  • Vortex for 1 minute to mix thoroughly.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate LC column (e.g., a HILIC column for polar compounds).

  • Develop a suitable gradient elution program to achieve good chromatographic separation of dulcitol.

  • Optimize the mass spectrometer parameters for the detection of both dulcitol and Dulcitol-13C-1 using Multiple Reaction Monitoring (MRM).

    • Identify the precursor and product ions for both the analyte and the internal standard.

5. Data Analysis:

  • Integrate the peak areas for both dulcitol and Dulcitol-13C-1.

  • Calculate the peak area ratio (analyte peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of dulcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Stability_Troubleshooting_Workflow cluster_storage Storage and Handling cluster_issue Experimental Issue cluster_investigation Troubleshooting Path cluster_solution Resolution storage_check Verify Storage Conditions (2-8°C, dry) aliquot Aliquot Stock Solutions to Avoid Freeze-Thaw storage_check->aliquot prepare_fresh Prepare Fresh Stock Solution aliquot->prepare_fresh start Inconsistent or Inaccurate Results check_degradation Suspect Degradation? start->check_degradation check_degradation->storage_check Yes check_contamination Suspect Contamination? check_degradation->check_contamination No check_prep Review Sample Preparation Protocol check_contamination->check_prep No clean_equipment Use High-Purity Solvents & Clean Glassware check_contamination->clean_equipment Yes optimize_protocol Optimize Pipetting, Dissolution & Dilution check_prep->optimize_protocol Yes end Problem Resolved prepare_fresh->end clean_equipment->end optimize_protocol->end

Caption: Troubleshooting workflow for stability-related issues with Dulcitol-13C-1.

References

Data analysis workflow for 13C-MFA with Dulcite-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Dulcitol-13C6 as a tracer in 13C-Metabolic Flux Analysis (13C-MFA).

Data Analysis Workflow

The core of a 13C-MFA study is a structured workflow that integrates experimental data with computational modeling to quantify intracellular reaction rates.[1]

What are the key steps in a 13C-MFA data analysis workflow?

A typical 13C-MFA study involves five fundamental steps: experimental design, conducting the tracer experiment, measuring isotopic labeling, estimating fluxes, and performing statistical analysis.[2] This process allows researchers to infer the flow of carbon from a labeled substrate, such as Dulcitol-13C6, through the metabolic network.[2] The overall goal is to find the set of flux values that best explain the measured labeling patterns and extracellular rates.[3]

13C_MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design 1. Experimental Design (Select Tracers & Measurements) tracer_exp 2. Tracer Experiment (Cell Culture with Dulcitol-13C6) exp_design->tracer_exp measurement 3. Isotopic Measurement (GC-MS, LC-MS, NMR) tracer_exp->measurement flux_est 4. Flux Estimation (Software-based Regression) measurement->flux_est Isotopomer Data & Extracellular Rates stat_analysis 5. Statistical Analysis (Goodness-of-Fit, Confidence Intervals) flux_est->stat_analysis stat_analysis->exp_design Iterate / Refine Model

Figure 1: The iterative workflow for 13C-Metabolic Flux Analysis (13C-MFA).

Experimental Protocols

A meticulously executed experimental protocol is critical for generating high-quality data. This section details the methodology for a 13C-MFA experiment using Dulcitol-13C6.

How do I perform a 13C-MFA experiment with Dulcitol-13C6?

Performing a 13C-MFA experiment requires careful planning and execution from cell culture to sample analysis.[4] The protocol below outlines the key stages.

Detailed Experimental Methodology

  • Cell Culture and Media Preparation:

    • Culture cells under conditions relevant to the research question, ensuring they reach a metabolic steady state.

    • Prepare custom media where the primary carbon source (e.g., glucose) is replaced with a known concentration of Dulcitol-13C6. The purity and isotopic enrichment of the tracer should be verified.

    • For mammalian cells, which often require multiple substrates, other carbon sources like glutamine may also be included in their labeled or unlabeled forms.[5][6]

  • Isotopic Labeling Experiment:

    • Switch the cells from standard media to the 13C-labeled media containing Dulcitol-13C6.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites become constant. This can take several hours in mammalian systems.[7]

    • During the incubation, collect media samples at various time points to calculate the rates of substrate uptake (Dulcitol-13C6) and product secretion (e.g., lactate).

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns. This is often done using cold methanol or other solvent mixtures.

    • Extract intracellular metabolites from the cells using an appropriate solvent system (e.g., a methanol/water/chloroform mixture).

  • Sample Preparation and Derivatization:

    • For analysis of proteinogenic amino acids, hydrolyze cell pellets to break down proteins into their constituent amino acids.

    • Derivatize the extracted metabolites or amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. TBDMS derivatization is a common method.[6]

  • Analytical Measurement (GC-MS):

    • Analyze the derivatized samples using GC-MS to separate and detect the metabolites.[8]

    • The mass spectrometer measures the mass isotopomer distributions (MIDs) for each metabolite fragment, which reflects the incorporation of 13C atoms from the Dulcitol-13C6 tracer.[9] It is crucial to collect raw, uncorrected MIDs for later analysis.[3]

Troubleshooting Guides

Even with careful execution, issues can arise during data analysis. This guide addresses common problems in a question-and-answer format.

Why is my goodness-of-fit poor (high Sum of Squared Residuals)?

A high Sum of Squared Residuals (SSR) indicates a significant discrepancy between your experimental data and the model's simulated data. Common causes include:

  • Incomplete Metabolic Model: The model may be missing important active pathways.[10] For Dulcitol-13C6, ensure the model includes the pathway for its conversion into central carbon metabolism (e.g., via galactose and the Leloir pathway).

  • Incorrect Reaction Reversibility: Assuming a reversible reaction is irreversible (or vice-versa) can distort labeling patterns.[10]

  • Serious Measurement Errors: Errors from instrument calibration, signal saturation, or co-eluting compounds can corrupt the labeling data.[10]

  • Isotopic Impurity: The actual isotopic enrichment of your Dulcitol-13C6 tracer may differ from the manufacturer's specification.

Troubleshooting_Workflow start Poor Goodness-of-Fit (High SSR) check_model Is the metabolic network model complete? (e.g., includes Dulcitol pathway) start->check_model check_data Are there errors in the isotopic labeling data? start->check_data check_fluxes Are extracellular flux measurements accurate? start->check_fluxes revise_model Action: Revise network model. Add/remove reactions or change reversibility. check_model->revise_model No recheck_data Action: Re-examine raw MS data. Check for integration errors or co-elution. check_data->recheck_data Yes recheck_rates Action: Verify substrate/product concentration measurements and calculations. check_fluxes->recheck_rates No rerun Re-run Flux Estimation revise_model->rerun recheck_data->rerun recheck_rates->rerun

Figure 2: A decision-making workflow for troubleshooting poor model fits in 13C-MFA.

What should I do if my flux estimation model fails to converge?

A failure to converge means the optimization algorithm cannot find a stable solution that minimizes the SSR. This can be due to:

  • An Underdetermined System: The labeling data may not be sufficient to resolve all the fluxes in your model.[11] Consider simplifying the model or performing additional tracer experiments with differently labeled substrates to provide more constraints.[4]

  • Poor Initial Values: The starting flux values for the regression can influence convergence. Try running the estimation multiple times with different random initial values.[3]

  • Model Inconsistency: The model may contain structural errors or be inconsistent with the measured data, making a mathematical solution impossible.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for reproducibility and interpretation.[3]

How should I structure my quantitative data?

All quantitative data should be summarized in clear, well-annotated tables. This includes extracellular flux rates and the raw mass isotopomer distributions (MIDs).

Table 1: Extracellular Flux Rates This table should list the uptake and secretion rates of key metabolites, which are crucial constraints for the model.

MetaboliteFlux Rate (μmol/10^6 cells/hr)Standard Deviation
Dulcitol Uptake-10.50.8
Lactate Secretion15.21.1
Glutamine Uptake-2.10.3
Glutamate Secretion0.50.1

Table 2: Measured Mass Isotopomer Distributions (MIDs) for Alanine This table shows the fractional abundance of each mass isotopologue for a given metabolite fragment. Raw, uncorrected data should be presented.[3]

Metabolite FragmentMass IsotopologueFractional AbundanceStandard Deviation
Alanine (m/z 260)M+00.250.01
M+10.150.01
M+20.450.02
M+30.150.01

How is Dulcitol-13C6 metabolized and traced?

Dulcitol (also known as galactitol) is a sugar alcohol derived from galactose.[12] In a tracer experiment, Dulcitol-13C6 is expected to be converted back to Galactose-13C6, which then enters the Leloir pathway to be converted into Glucose-6-Phosphate-13C6. From there, the 13C label enters central carbon metabolism, including glycolysis and the TCA cycle, allowing the fluxes through these pathways to be quantified.

Dulcitol_Metabolism dulcitol Dulcitol-13C6 galactose Galactose-13C6 dulcitol->galactose Aldose Reductase (reversible) gal1p Galactose-1-P-13C6 galactose->gal1p Galactokinase glc1p Glucose-1-P-13C6 gal1p->glc1p GALT glc6p Glucose-6-P-13C6 glc1p->glc6p Phosphoglucomutase glycolysis Glycolysis glc6p->glycolysis ppp Pentose Phosphate Pathway glc6p->ppp tca TCA Cycle glycolysis->tca via Pyruvate

Figure 3: Proposed metabolic pathway for tracing carbon from Dulcitol-13C6.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of 13C-MFA over other metabolic analysis techniques? 13C-MFA provides quantitative rates (fluxes) of metabolic reactions, offering dynamic information about the flow of matter in a biological system.[3] This contrasts with techniques like metabolomics, which measure static metabolite concentrations. 13C-MFA can resolve fluxes in parallel pathways and metabolic cycles, which is not possible with stoichiometric models alone.[3]

Q2: What software is available for 13C-MFA data analysis? Several software packages are available for flux estimation, including 13CFLUX2, INCA, and OpenFlux.[3][13][14] These tools use computational algorithms to fit the metabolic model to your experimental data and perform statistical analyses.[3][13]

Q3: Can 13C-MFA be used to study cancer metabolism? Yes, 13C-MFA is widely used to study the metabolic reprogramming that occurs in cancer cells, such as the Warburg effect.[15][16] By quantifying how cancer cells utilize nutrients like glucose and glutamine, researchers can identify metabolic vulnerabilities that could be targeted for therapeutic intervention.[16]

Q4: How do I choose the optimal isotopic tracer for my experiment? The choice of tracer significantly impacts the precision of estimated fluxes.[5][17] Optimal experimental design involves using computational tools to predict which tracer (or combination of tracers) will provide the most informative labeling patterns for the specific pathways you want to investigate.[18][19] For example, while a uniformly labeled tracer like Dulcitol-13C6 provides general labeling, position-specific tracers can offer higher resolution for certain pathways.

Q5: What is the difference between steady-state and non-stationary 13C-MFA? Steady-state 13C-MFA, the most common approach, assumes that cells are in both a metabolic and isotopic steady state.[7] Isotopically non-stationary MFA (INST-MFA) analyzes the dynamic changes in labeling patterns over time before isotopic steady state is reached.[7] This can provide more information about certain fluxes but requires more complex modeling and rapid sampling protocols.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the sensitivity of mass spectrometry for 13C isotopologues. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to their experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your mass spectrometry experiments for 13C isotopologues.

Question: Why is the signal intensity of my 13C-labeled metabolites unexpectedly low?

Answer:

Low signal intensity for 13C-labeled metabolites can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:

  • Suboptimal Isotope Labeling:

    • Inadequate Incubation Time: Metabolites require time to reach an isotopic steady state. For example, in studies using [U-13C6]glutamine, metabolites in the TCA cycle may reach a steady state within 3 hours, while glycolytic metabolites traced with [1,2-13C2]glucose might reach it in 1.5 hours.[1] Ensure your labeling duration is sufficient for the pathways of interest.

    • Incorrect Tracer Concentration: The concentration of the 13C-labeled substrate in the medium should be optimized to ensure adequate uptake and incorporation into downstream metabolites.

  • Sample Preparation and Extraction:

    • Inefficient Metabolite Extraction: The choice of extraction solvent and protocol is critical. Ensure the method is validated for your specific metabolites and cell/tissue type.

    • Sample Degradation: Metabolites can degrade during sample handling and storage. Rapid quenching of metabolic activity and consistent storage at low temperatures (e.g., -80°C) are crucial.

  • Mass Spectrometry Analysis:

    • Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase can suppress the ionization of your target analytes.[2] Consider improving chromatographic separation or using a more robust sample cleanup method. Adduct doping of the matrix in MALDI-MSI can also promote specific adduct formation and reduce ion suppression.[2]

    • Poor Ionization Efficiency: The choice of ionization source and its parameters (e.g., spray voltage, gas flow rates) significantly impacts sensitivity. These may need to be optimized for your specific class of metabolites.

    • Mobile Phase Issues: The degradation of mobile phase additives like formic acid, especially in methanol, can lead to a drop in sensitivity.[3] It is recommended to prepare mobile phases fresh daily and use additives from glass containers to avoid contamination.[3]

Question: How can I resolve overlapping isotopologue peaks in my mass spectra?

Answer:

Overlapping isotopologue peaks can be a significant challenge, especially for lipids which occupy a narrow m/z window.[2] Here's how to address this issue:

  • High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer is essential. Fourier transform-based instruments like Orbitrap and FT-ICR offer the necessary resolving power to separate peaks with very small mass differences.[2] For instance, to differentiate between PC 34:2 (m/z 758.56998) and [13C2] PC 34:3 (m/z 758.56104), a resolving power greater than what is typically achieved with TOF instruments is required.[2]

  • Optimized Mass Tolerance: Setting a narrow mass tolerance during data acquisition and analysis can help distinguish between closely related isotopologues. For example, a mass tolerance of 5 ppm can help avoid peak overlaps.[2]

  • Chromatographic Separation: Improving the separation of isomers and isobars through optimized liquid chromatography (LC) or gas chromatography (GC) can simplify the mass spectra and reduce the chances of overlapping peaks. Hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for the separation of polar metabolites.[4]

Question: My data shows high variability between biological replicates. What are the potential causes?

Answer:

High variability between replicates can compromise the statistical significance of your findings. Here are some factors to investigate:

  • Inconsistent Cell Culture Conditions: Ensure uniformity in cell seeding density, growth phase at the time of labeling, and media composition across all replicates.

  • Variable Labeling Conditions: The timing of tracer addition and sample collection must be precise and consistent for all samples.[5]

  • Inconsistent Sample Handling: Variations in the quenching, extraction, and storage of samples can lead to differential metabolite degradation or loss.

  • Instrumental Variability: To minimize instrument-related variability, it is good practice to run samples in a randomized order.

Question: How do I correct for the natural abundance of 13C in my data?

Answer:

The natural abundance of 13C (approximately 1.1%) contributes to the mass isotopomer distribution (MID) of your metabolites. This contribution must be corrected to accurately determine the enrichment from your labeled tracer.[6][7] This is typically done using computational algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured MIDs.[7] Several software tools are available for this purpose. It is also important to analyze an unlabeled control sample to determine the natural isotopologue distribution for each metabolite.[8]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about enhancing the sensitivity of mass spectrometry for 13C isotopologues.

Question: What is the most suitable type of mass spectrometer for 13C isotopologue analysis?

Answer:

High-resolution mass spectrometers are highly recommended for 13C isotopologue analysis due to their ability to resolve closely spaced isotopologue peaks.[2]

Mass AnalyzerTypical Resolving PowerSuitability for 13C Isotopologue Analysis
Time-of-Flight (TOF)40,000–60,000Good, but may not be sufficient for complex lipids.[2]
Orbitrap>100,000Excellent, widely used for metabolomics and flux analysis.[2]
Fourier Transform Ion Cyclotron Resonance (FT-ICR)>1,000,000Highest resolution, provides the greatest confidence in peak identification.[2]
Triple Quadrupole (QQQ)Unit mass resolutionExcellent for targeted quantification (MRM mode) but has limited resolution for resolving complex isotopologue patterns.[4]
Question: What are the key considerations for sample preparation in 13C tracing experiments?

Answer:

Proper sample preparation is critical for obtaining high-quality data. Key considerations include:

  • Rapid Quenching of Metabolism: To accurately capture the metabolic state at a specific time point, it is essential to rapidly halt all enzymatic activity. This is often achieved by flash-freezing cells or tissues in liquid nitrogen.

  • Efficient Metabolite Extraction: The choice of extraction solvent depends on the polarity of the target metabolites. A common method for polar metabolites is a cold methanol/water/chloroform extraction.

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites often require chemical derivatization to increase their volatility.[1]

Question: How can I optimize my experimental design for 13C metabolic flux analysis (13C-MFA)?

Answer:

A well-designed experiment is crucial for accurate flux estimation.[9]

  • Choice of Isotopic Tracer: The position of the 13C label on the tracer molecule is critical. Different tracers provide information about different pathways. For example, [1,2-13C]glucose is often used to resolve fluxes in the pentose phosphate pathway.[9] Using multiple tracers in parallel experiments can provide a more comprehensive view of metabolic fluxes.[10]

  • Labeling Strategy: Experiments can be conducted under isotopic steady-state or non-stationary conditions. Steady-state labeling is simpler to analyze but may not be suitable for all biological systems.[6] Non-stationary 13C-MFA (INST-MFA) requires time-course sampling but can provide more detailed information about flux dynamics.[6][11]

  • Metabolic and Isotopic Steady State: It is important to ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment for steady-state MFA.[1]

Experimental Protocols

Protocol: 13C-Glucose Labeling of Adherent Mammalian Cells

This protocol provides a general workflow for labeling adherent mammalian cells with 13C-glucose.

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

  • Culture Medium Exchange: Once cells have reached the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed labeling medium containing the desired concentration of [U-13C6]glucose. The standard glucose concentration in the medium should be replaced with the labeled glucose.

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the 13C label into downstream metabolites. This time should be optimized based on the pathways of interest.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the wells to quench metabolism and extract metabolites.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice or at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS.

Protocol: In Vivo 13C-Glucose Infusion in Mice

This protocol outlines a general procedure for in vivo stable isotope tracing in mice.[12]

  • Animal Preparation: Acclimate mice to the experimental conditions to minimize stress.

  • Catheterization: For continuous infusion, a catheter may be surgically implanted into a suitable blood vessel (e.g., jugular vein).

  • Tracer Infusion:

    • Bolus Injection: Infuse a bolus of 13C6-glucose (e.g., 0.6 mg/g body mass) over 1 minute in saline.[12]

    • Continuous Infusion: Follow the bolus with a continuous infusion at a lower rate (e.g., 0.0138 mg/g body mass per minute) for 3-4 hours.[12]

  • Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolism.[12]

  • Metabolite Extraction: Homogenize the frozen tissues in a suitable cold extraction solvent and follow a standard metabolite extraction protocol.

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry.

Visualizations

Experimental_Workflow_for_13C_MFA cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase A Cell Culture/ Organism Growth B Introduction of 13C Labeled Substrate A->B C Isotopic Labeling (Steady-State or Dynamic) B->C D Quenching and Sample Collection C->D E Metabolite Extraction D->E F Mass Spectrometry (LC-MS or GC-MS) E->F G Data Acquisition (Mass Isotopomer Distributions) F->G H Data Correction (Natural Isotope Abundance) G->H I Metabolic Flux Calculation H->I J Flux Map Visualization I->J I->J

Caption: Experimental workflow for 13C Metabolic Flux Analysis (MFA).

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose 13C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P PYR Pyruvate F6P->PYR ACoA Acetyl-CoA PYR->ACoA PDH MAL Malate PYR->MAL PC CIT Citrate ACoA->CIT aKG α-Ketoglutarate CIT->aKG aKG->MAL MAL->ACoA

Caption: Incorporation of 13C from glucose into central carbon metabolism.

References

Validation & Comparative

Validating Galactitol Quantification: A Comparative Guide to Methods Utilizing Dulcitol-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of galactitol, a key biomarker in galactosemia. We focus on the validation of results using isotopically labeled internal standards, specifically Dulcitol-13C-1 (a singly labeled 13C galactitol), and provide supporting experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Galactitol and its Significance

Galactitol (also known as dulcitol) is a sugar alcohol that accumulates in individuals with galactosemia, an inborn error of galactose metabolism.[1] Deficiencies in the enzymes of the Leloir pathway, which is responsible for the conversion of galactose to glucose, lead to the shunting of excess galactose into alternative metabolic routes.[2][3] One such route is the reduction of galactose to galactitol by aldose reductase.[2][4] The accumulation of galactitol is implicated in the long-term complications of galactosemia, including cataracts, neurological damage, and ovarian failure.[2][5] Therefore, accurate and precise quantification of galactitol in biological matrices such as urine and red blood cells (RBCs) is crucial for the diagnosis, monitoring of dietary therapy, and development of novel treatments for galactosemia.[2][6]

The Role of Dulcitol-13C-1 as an Internal Standard

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in mass spectrometry-based assays. Dulcitol-13C-1, a singly carbon-13 labeled galactitol, serves as an ideal internal standard for this purpose. It is chemically identical to the analyte of interest (galactitol) and thus exhibits the same behavior during sample preparation, derivatization, and chromatographic separation. However, its difference in mass allows it to be distinguished from the endogenous galactitol by the mass spectrometer. This co-elution and differential detection enable the correction for any analyte loss during sample processing and for variations in instrument response, thereby ensuring the reliability of the quantitative results. Other isotopologues, such as D-[UL-13C]galactitol (uniformly labeled) and [1,1-2H2]Galactitol (deuterium-labeled), are also utilized for this purpose.[6][7]

Galactose Metabolism and Galactitol Formation

Defects in the Leloir pathway, the primary route for galactose metabolism, trigger the accumulation of galactose and its subsequent conversion to toxic metabolites like galactitol. The pathway diagram below illustrates the standard metabolic route and the alternative pathway leading to galactitol production.

Leloir_Pathway cluster_leloir Leloir Pathway cluster_alternative Alternative Pathway Galactose Galactose GALK GALK Galactose->GALK AldoseReductase Aldose Reductase Galactose->AldoseReductase Gal1P Galactose-1-Phosphate GALT GALT (Deficient in Classic Galactosemia) Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate Glycolysis Glycolysis Glc1P->Glycolysis Galactitol Galactitol (Accumulates) GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc AldoseReductase->Galactitol

Caption: The Leloir pathway and the alternative pathway for galactitol formation.

Comparison of Analytical Methods

Several analytical techniques have been employed for the quantification of galactitol. Gas chromatography-mass spectrometry (GC-MS) is a well-established and widely used method, while ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a more recent and increasingly popular alternative.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation of volatile derivatives of analytes in a gaseous mobile phase followed by mass-based detection.[8]Separation of analytes in a liquid mobile phase under high pressure followed by mass-based detection.[8][9]
Sample Preparation Requires derivatization (e.g., silylation or acetylation) to make galactitol volatile.[6]Minimal sample preparation, often direct injection after dilution and filtration.[9]
Internal Standard Dulcitol-13C-1 or other isotopologues are essential for accuracy.[6]Dulcitol-13C-1 or other isotopologues are essential for accuracy.
Sensitivity High sensitivity, with reported limits of detection in the low micromolar to nanomolar range.[6][10]High sensitivity, often with lower limits of detection than GC-MS.[9]
Specificity High specificity due to both chromatographic separation and mass fragmentation patterns.Very high specificity due to chromatographic separation and precursor-product ion transitions (MRM).
Throughput Lower throughput due to longer run times and sample preparation.Higher throughput due to shorter run times and simpler sample preparation.[9]
Advantages Well-established with extensive literature, robust and reliable.High speed, sensitivity, and specificity; suitable for a wider range of analytes.
Disadvantages Derivatization step can be time-consuming and a source of variability.Higher initial instrument cost.

Quantitative Performance Data

The following tables summarize the performance characteristics of GC-MS methods for galactitol quantification as reported in the literature.

Table 1: Method Validation Parameters for Galactitol Quantification by GC-MS

ParameterReported ValueReference
Linearity Range 2.5 - 330 µmol/L[10]
up to 200 nmol[6]
Limit of Detection (LoD) 3 µmol/L[10]
1.1 nmol (1.75 mmol/mol creatinine)[6]
Limit of Quantification (LoQ) 9 µmol/L[10]
Intra-assay Precision (%CV) 1.41 - 6.22%[10]
2.1 - 6.7%[6]
Inter-assay Precision (%CV) 2.54 - 17.04%[10]
2.1 - 6.7%[6]

Table 2: Reported Galactitol Concentrations in Biological Samples

Sample TypePopulationGalactitol ConcentrationReference
Urine Healthy Newborns (0-3 months)≤85 µmol/mmol creatinine[10]
Healthy Older Children (>15 years)≤4 µmol/mmol creatinine[10]
Galactosemia Patients9 to ≥800-fold higher than controls[10]
Normal (under 1 year)8 - 107 mmol/mol creatinine[6]
Galactosemic (under 1 year)397 - 743 mmol/mol creatinine[6]
Red Blood Cells (RBCs) Non-galactosemic0.73 ± 0.31 µM[11]
Galactosemic (on diet)5.98 ± 1.2 µM[11]

Experimental Protocols

Protocol 1: Galactitol Quantification in Urine by Isotope-Dilution GC-MS

This protocol is a synthesized methodology based on common practices described in the literature.[6][12]

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

2. Internal Standard Spiking:

  • Add 10 µL of the Dulcitol-13C-1 internal standard solution (concentration to be optimized based on expected analyte levels) to each urine sample, calibrator, and quality control sample.

3. Derivatization (Silylation):

  • Evaporate the samples to dryness under a stream of nitrogen at 50°C.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to each dry residue.

  • Cap the tubes tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Determine the characteristic ions for both native galactitol-TMS and Dulcitol-13C-1-TMS derivatives.

5. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.

  • Determine the concentration of galactitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

GCMS_Workflow Sample Urine Sample Spike Spike with Dulcitol-13C-1 Sample->Spike Dry Evaporate to Dryness Spike->Dry Derivatize Derivatize (Silylation) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: A typical experimental workflow for GC-MS based galactitol quantification.

Conclusion

The accurate quantification of galactitol is indispensable for the management of galactosemia. Isotope-dilution mass spectrometry, particularly GC-MS and UPLC-MS/MS, with the use of a stable isotope-labeled internal standard like Dulcitol-13C-1, provides the necessary accuracy and precision for reliable clinical monitoring and research. While GC-MS is a well-established and robust method, UPLC-MS/MS offers advantages in terms of throughput and reduced sample preparation complexity. The choice of method will depend on the specific requirements of the laboratory, including sample volume, desired throughput, and available instrumentation. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the validation and implementation of galactitol quantification assays.

References

A Comprehensive Comparison of Dulcitol-13C-1 and Other Internal Standards for Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reproducibility of their metabolomics studies, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Dulcitol-13C-1 with other commonly used internal standards, supported by experimental data and detailed protocols.

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantitative metabolomics. These compounds, which are chemically identical to the analytes of interest but have a different mass due to isotopic enrichment, are essential for correcting analytical variability. This variability can arise from sample preparation, instrument drift, and matrix effects.[1] Dulcitol-13C-1, a singly 13C-labeled sugar alcohol, is a valuable tool for the analysis of polar metabolites. This guide will compare its utility against other relevant SIL internal standards.

The Critical Role of Internal Standards in Metabolomics

Internal standards are added to samples at a known concentration before analysis.[1] They co-elute with the target analytes and experience similar ionization suppression or enhancement, allowing for accurate normalization of the analytical signal. This is particularly crucial in complex biological matrices where endogenous substances can interfere with the measurement of target metabolites. The ideal internal standard should mimic the physicochemical properties of the analytes as closely as possible.[1]

Comparison of Dulcitol-13C-1 with Alternative Internal Standards

The performance of an internal standard is assessed based on several key metrics, including reproducibility (precision), accuracy, and its ability to compensate for matrix effects. While direct comparative studies for Dulcitol-13C-1 are not extensively available in the public domain, we can infer its performance based on data from structurally similar 13C-labeled sugar alcohols and other polar metabolites.

Key Performance Metrics:

Internal StandardTypical Intraday CV (%)Typical Interday CV (%)Spike-Recovery (%)Matrix Effect Correction
Dulcitol-13C-1 (Inferred) ≤ 5≤ 1085–115High
Sorbitol-13C6 ≤ 5≤ 1085–115High
Erythritol-d4 ≤ 5≤ 1085–115High
13C-Labeled Glucose ≤ 5≤ 1085–115High
Non-Isotopically Labeled Analogs (e.g., Ribitol) > 10> 15VariableModerate to Low

Table 1: Comparison of typical performance metrics for various internal standards used in metabolomics. Data for Dulcitol-13C-1 is inferred from performance data of similar 13C-labeled sugar alcohols.[2]

Discussion of Alternatives:

  • Other 13C-Labeled Sugar Alcohols (e.g., Sorbitol-13C6, Mannitol-13C6): These are excellent alternatives to Dulcitol-13C-1, especially when analyzing a suite of sugar alcohols. Their chemical similarity ensures they behave almost identically during extraction and analysis. The choice between them may depend on the specific sugar alcohols being targeted in the study to avoid any potential for isobaric interference.

  • Deuterated Sugar Alcohols (e.g., Erythritol-d4): Deuterated standards are also effective. However, they can sometimes exhibit slight chromatographic shifts compared to their non-deuterated counterparts, which might be a consideration in high-resolution separations.[2]

  • 13C-Labeled Sugars (e.g., 13C-Glucose): For studies focusing on glycolysis and related pathways, 13C-labeled sugars are often the internal standards of choice.[3] They are structurally related to sugar alcohols and can serve as effective standards for a broader range of polar metabolites.

  • Non-Isotopically Labeled Compounds (e.g., Ribitol): While historically used, non-isotopically labeled internal standards are less ideal.[4] Their chemical and physical properties can differ significantly from the analytes, leading to less effective correction for matrix effects and other sources of analytical variability.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS for polar metabolites, adaptable for the use of Dulcitol-13C-1 as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Polar Metabolites

This protocol is adapted for the analysis of polar metabolites, including sugar alcohols, in biological samples.

1. Sample Preparation and Extraction: a. To 100 µL of sample (e.g., plasma, cell extract), add 10 µL of a 1 mg/mL stock solution of Dulcitol-13C-1 in water. b. Add 900 µL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol). c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization: a. To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). b. Incubate at 37°C for 90 minutes with shaking. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). d. Incubate at 60°C for 30 minutes with shaking.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness). c. Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute; ramp to 310°C at 6°C/min; hold for 10 minutes. d. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 600.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Polar Metabolites

This protocol is suitable for the analysis of polar metabolites using HILIC chromatography.

1. Sample Preparation and Extraction: a. Follow the same extraction procedure as in the GC-MS protocol (steps 1a-1f). b. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis: a. LC Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm). b. Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid. c. Mobile Phase B: Acetonitrile with 0.1% acetic acid. d. Gradient: 95% B to 5% B over 15 minutes, followed by a 5-minute re-equilibration at 95% B. e. Mass Spectrometer: Operate in electrospray ionization (ESI) mode, typically in negative ion mode for sugar alcohols. f. MS/MS Parameters: Use multiple reaction monitoring (MRM) for targeted quantification. The specific precursor and product ions for Dulcitol-13C-1 and other target analytes need to be optimized.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical flow of using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample add_is Spike with Dulcitol-13C-1 sample->add_is extract Metabolite Extraction add_is->extract dry Evaporation extract->dry deriv Derivatization (for GC-MS) dry->deriv reconstitute Reconstitution (for LC-MS) dry->reconstitute gcms GC-MS Analysis deriv->gcms lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration gcms->peak_integration lcms->peak_integration normalization Normalization to Dulcitol-13C-1 peak_integration->normalization quantification Quantification normalization->quantification logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Signal Output analyte Endogenous Metabolite process Extraction & Analysis analyte->process is Dulcitol-13C-1 is->process analyte_signal Analyte Signal process->analyte_signal is_signal IS Signal process->is_signal ratio Signal Ratio analyte_signal->ratio is_signal->ratio quantification quantification ratio->quantification Accurate Quantification

References

The Clear Advantage: Why Dulcitol-13C-1 is Surpassing Radioactive Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A safer, more insightful, and less burdensome approach to tracing metabolic pathways is tipping the scales in modern research. For scientists and drug development professionals, the move from radioactive tracers to stable isotope-labeled compounds like Dulcitol-13C-1 represents a significant leap forward in experimental safety, regulatory simplicity, and data richness.

Stable isotope tracers, such as Dulcitol-13C-1, are non-radioactive molecules where one or more carbon atoms have been replaced with the heavier, naturally occurring ¹³C isotope.[1] This subtle mass change allows them to be distinguished from their unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) without the inherent risks and stringent regulations associated with radioactive materials.[2] In contrast, radioactive tracers contain unstable isotopes (e.g., ¹⁴C or ³H) that decay and emit radiation, posing safety hazards and requiring specialized handling and disposal protocols.[3][4]

The primary advantage of using Dulcitol-13C-1 lies in its safety profile. As a stable isotope, it is not radioactive and poses no radiation risk to researchers or subjects, making it ideal for human studies where radioactive tracers are often restricted.[2][3] This inherent safety eliminates the need for expensive radiation shielding, complex monitoring procedures, and specialized radioactive waste disposal, significantly reducing the logistical and financial burden on research institutions.[5][6]

Beyond safety, ¹³C-labeled tracers provide a richer stream of data. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can distinguish not only if a molecule is labeled but also how many and which specific atoms within the molecule carry the ¹³C isotope.[7] This positional information is crucial for ¹³C-Metabolic Flux Analysis (MFA), a powerful technique to precisely quantify the flow of metabolites through complex biochemical networks.[8][9] Radioactive tracers typically only measure the total radioactivity of a sample, providing less detailed insight into the specific metabolic transformations.[1]

Comparative Analysis: Dulcitol-13C-1 vs. Radioactive Tracers

The following table summarizes the key operational and performance differences between using a stable isotope tracer like Dulcitol-13C-1 and a conventional radioactive tracer.

FeatureDulcitol-13C-1 (Stable Isotope Tracer)Radioactive Tracer (e.g., ¹⁴C-labeled)
Safety Non-radioactive, no ionizing radiation.[2]Emits ionizing radiation, posing a health risk.[3]
Regulatory & Handling Minimal; standard laboratory procedures apply.Strict; requires licensing, monitoring, and specialized training.[6]
Waste Disposal Disposed of as standard chemical waste.Requires dedicated, regulated radioactive waste disposal protocols.[5]
Use in Humans Widely used and considered safe for human studies.[2][3]Use is highly restricted due to radiation exposure concerns.[3]
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[1]Scintillation counting, autoradiography (detects radioactive decay).[1]
Data Richness Provides mass isotopomer distributions, enabling detailed flux analysis.[8]Typically provides total radioactivity, offering less granular pathway detail.[1]
Simultaneous Use Multiple different stable isotope tracers can be used in a single experiment.Limited by the ability to distinguish between different radioactive signals.

Visualizing the Workflow and Pathway

The diagrams below illustrate the key differences in experimental workflows and the metabolic context in which Dulcitol-13C-1 functions.

G cluster_0 Dulcitol-13C-1 (Stable Isotope) Workflow cluster_1 Radioactive Tracer Workflow a1 Introduce Dulcitol-13C-1 to System a2 Incubate & Harvest (Cells/Tissues) a1->a2 a3 Metabolite Extraction a2->a3 a4 Sample Derivatization (for GC-MS) a3->a4 a5 Analysis by GC-MS or LC-MS a4->a5 a6 Data Processing & Metabolic Flux Analysis a5->a6 b1 Introduce Radioactive Tracer to System b2 Incubate & Harvest (Shielding Required) b1->b2 b3 Metabolite Separation b2->b3 b4 Radioactivity Measurement (e.g., Scintillation) b3->b4 b5 Data Analysis & Waste Disposal b4->b5

Caption: Comparative experimental workflows for stable isotope vs. radioactive tracers.

G Galactose Galactose Dulcitol Dulcitol (Galactitol) Galactose->Dulcitol Aldose Reductase (Polyol Pathway) Gal1P Galactose-1-P Galactose->Gal1P GALK Galactonate D-Galactonate Galactose->Galactonate Galactose Dehydrogenase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose Glc1P Glucose-1-P UDPGlc->UDPGal GALE Glc1P->UDPGlc UGP2 Glycolysis Glycolysis Glc1P->Glycolysis PPP Pentose Phosphate Pathway Galactonate->PPP

Caption: Metabolic fate of Dulcitol (Galactitol) via the Polyol and Leloir pathways.

Key Experimental Protocols

The methodologies for tracer experiments differ significantly based on the type of isotope used. Below are outlines for typical experiments involving Dulcitol-13C-1 and a generic radioactive tracer.

Protocol 1: 13C-Metabolic Flux Analysis (MFA) using Dulcitol-13C-1

This protocol outlines the key steps for quantifying metabolic fluxes in a cell culture system using Dulcitol-13C-1, followed by GC-MS analysis.[8][10]

1. Cell Culture and Labeling:

  • Culture cells in a standard medium to a desired density (e.g., mid-log phase).
  • Replace the standard medium with a labeling medium containing a known concentration of Dulcitol-13C-1 as the tracer.
  • Incubate the cells for a duration sufficient to achieve isotopic steady-state. This is determined empirically but is often several cell doubling times.

2. Metabolite Extraction:

  • Rapidly harvest the cells (e.g., by centrifugation).
  • Quench metabolic activity immediately by adding a cold solvent (e.g., -80°C methanol).
  • Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).

3. Sample Preparation for GC-MS:

  • Lyophilize (freeze-dry) the metabolite extracts to remove all solvent.
  • Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is silylation using agents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the molecules and their fragments.
  • The resulting mass spectra will show a distribution of isotopomers (molecules with different numbers of ¹³C atoms) for each metabolite, which is the primary data for flux analysis.[7]

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Use specialized software (e.g., Metran, FiatFlux) to fit the measured mass isotopomer distributions to a metabolic network model.
  • The software calculates the flux values (rates of reaction) for each step in the pathway that best explains the observed labeling patterns.

Protocol 2: Radioactive Tracer Experiment for Metabolic Uptake

This protocol describes a general procedure to measure the uptake and incorporation of a ¹⁴C-labeled substrate into a biological system.[11][12]

1. Preparation and Safety Precautions:

  • All work must be conducted in a designated area for handling radioactive materials, using appropriate personal protective equipment (lab coat, gloves, safety glasses) and shielding (e.g., plexiglass).
  • Prepare a stock solution of the ¹⁴C-labeled tracer with a known specific activity (disintegrations per minute per mole).

2. Cell Culture and Labeling:

  • Culture cells as described in the ¹³C protocol.
  • Add a small volume of the high-specific-activity ¹⁴C-tracer to the culture medium.
  • Incubate for the desired experimental time.

3. Harvesting and Lysis:

  • Harvest the cells (e.g., by centrifugation).
  • Wash the cell pellet multiple times with a cold buffer to remove any unincorporated extracellular tracer.
  • Lyse the cells to release intracellular contents.

4. Scintillation Counting:

  • Transfer a known volume of the cell lysate into a scintillation vial.
  • Add a scintillation cocktail, a liquid that emits light when it interacts with radiation.
  • Place the vial in a liquid scintillation counter, which measures the light flashes to quantify the amount of radioactivity present in the sample.

5. Data Analysis and Disposal:

  • Convert the measured counts per minute (CPM) into a quantitative measure of substrate uptake (e.g., moles per cell per unit time) using the known specific activity of the tracer.
  • Dispose of all contaminated materials, including pipette tips, tubes, and the scintillation vials, in designated radioactive waste containers according to institutional and federal regulations.[6]

References

A Comparative Guide to Assessing Intestinal Permeability and Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Methodologies for Researchers, Scientists, and Drug Development Professionals

While a specific, standardized assay for "Dulcite-13C-1" is not documented in readily available scientific literature, its nature as a 13C-labeled sugar alcohol suggests its potential application in metabolic studies, particularly in the assessment of intestinal permeability and transit time. This guide, therefore, provides a comprehensive comparison of established assays used for these purposes, which would be the likely alternatives or comparative methods for any newly developed this compound assay. The focus is on the widely used sugar absorption tests for intestinal permeability and the 13C-breath test for gastric emptying, providing insights into their linearity, dynamic range, and experimental protocols.

Comparison of Assay Performance for Intestinal Permeability

The following tables summarize the analytical performance of various sugar probes used to assess intestinal permeability, primarily focusing on the quantification of these sugars in urine, which is the standard method. The data is compiled from studies validating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.

Table 1: Linearity and Dynamic Range of Sugar Probes for Intestinal Permeability Assays

Probe MoleculeAnalytical MethodLinearity Range (µg/mL)Correlation Coefficient (r)Reference
Lactulose LC-MS/MS2.5 - 1000> 0.99[1][2][3]
LC-MS/MS10 - 4000> 0.999[4]
LC-MS/MS0.1 - 100Not specified[5]
HPLC-RIUp to 5000Not specified[6]
Mannitol LC-MS/MS10 - 1000> 0.99[1][2][3]
LC-MS/MS10 - 4000> 0.999[4]
LC-MS/MS1.00 - 1000Not specified[5]
HPLC-RIUp to 5000Not specified[6]
Sucralose LC-MS/MS0.1 - 100Not specified[5]
LC-MS/MSLinear up to 100> 0.99[7]
Rhamnose LC-MS/MS1.00 - 1000Not specified[5]
Erythritol LC-MS/MS1.00 - 1000Not specified[5]

Table 2: Limits of Quantification (LOQ) for Sugar Probes

Probe MoleculeAnalytical MethodLimit of Quantification (LOQ) (µg/mL)Reference
Lactulose LC-MS/MS2.5[1][2]
HPLC-ELSD< 15[8]
GC-MS10[8]
HPLC-RI283.31[9]
Mannitol LC-MS/MS10[1][2]
HPLC-ELSD< 15[8]
GC-MS45[8]
HPLC-RI249.30[9]
Sucralose HPLC-RI169.69[9]

Experimental Protocols

Below are detailed methodologies for two key assays: the Lactulose/Mannitol (L/M) test for intestinal permeability and the 13C-Octanoic Acid Breath Test for gastric emptying.

Lactulose/Mannitol (L/M) Test for Intestinal Permeability

This test is a non-invasive method to assess the integrity of the small intestinal barrier. It measures the ability of two non-metabolized sugars, lactulose and mannitol, to permeate the intestinal mucosa.

Principle: Mannitol, a monosaccharide, is readily absorbed through small aqueous pores in the intestinal epithelium (transcellular route). Lactulose, a larger disaccharide, is only minimally absorbed through the tight junctions between intestinal cells (paracellular route). In conditions of increased intestinal permeability ("leaky gut"), the absorption of lactulose is significantly increased, while mannitol absorption may be reduced due to a decrease in the absorptive surface area. The ratio of lactulose to mannitol (L/M ratio) in the urine provides an index of intestinal permeability.[10][11]

Procedure:

  • Patient Preparation: The patient should fast overnight (at least 8 hours). Certain medications that can affect intestinal permeability (e.g., NSAIDs, corticosteroids) should be discontinued prior to the test as advised by a clinician.

  • Baseline Urine Collection: The patient voids their bladder completely in the morning, and this sample is discarded.

  • Ingestion of Sugar Solution: The patient drinks a solution containing a known amount of lactulose (typically 5-10 g) and mannitol (typically 1-5 g) dissolved in water.[12]

  • Urine Collection: All urine is collected for a specified period, usually 5 to 6 hours, in a container with a preservative (e.g., chlorhexidine).[13] Shorter collection periods (e.g., 2 hours) are also being investigated.[14]

  • Sample Processing: The total volume of the collected urine is measured, and an aliquot is stored frozen (-20°C or -80°C) until analysis.

  • Analysis: The concentrations of lactulose and mannitol in the urine sample are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13]

  • Calculation: The percentage of ingested lactulose and mannitol excreted in the urine is calculated. The L/M ratio is then determined from these percentages.

L_M_Test_Workflow Lactulose/Mannitol (L/M) Test Workflow prep Patient Preparation (Overnight Fast) baseline Baseline Urine Sample (Discarded) prep->baseline ingest Ingestion of Lactulose & Mannitol Solution baseline->ingest collect Urine Collection (5-6 hours) ingest->collect process Measure Volume & Store Aliquot collect->process analyze HPLC or LC-MS/MS Analysis process->analyze calculate Calculate Urinary Excretion & L/M Ratio analyze->calculate result Result: Intestinal Permeability Index calculate->result

Lactulose/Mannitol Test Workflow Diagram
13C-Octanoic Acid Breath Test for Gastric Emptying

This test is a non-invasive and non-radioactive method to measure the rate at which solid food empties from the stomach.

Principle: The test uses a meal (typically a scrambled egg) containing octanoic acid labeled with a stable, non-radioactive isotope of carbon (13C).[15] After the meal is emptied from the stomach into the small intestine, the 13C-octanoic acid is rapidly absorbed and metabolized in the liver, producing 13CO2. This labeled carbon dioxide travels through the bloodstream to the lungs and is exhaled in the breath. The rate of appearance of 13CO2 in the breath reflects the rate of gastric emptying.[16][17]

Procedure:

  • Patient Preparation: The patient must fast overnight (at least 8 hours).

  • Baseline Breath Sample: Before consuming the test meal, a baseline breath sample is collected. The patient exhales into a collection bag or tube.

  • Test Meal Ingestion: The patient consumes a standardized meal, which typically consists of a scrambled egg yolk mixed with 13C-octanoic acid, two slices of white bread, and a glass of water.[15]

  • Serial Breath Sample Collection: Breath samples are collected at regular intervals over a period of 4 to 6 hours (e.g., every 15 minutes for the first 2 hours, then every 30 minutes).[15][18]

  • Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using an isotope ratio mass spectrometer or an infrared spectrometer.

  • Data Analysis: The rate of 13CO2 excretion over time is plotted. Mathematical models are used to calculate parameters of gastric emptying, such as the gastric half-emptying time (t1/2) and the lag phase (t-lag).[17]

C13_Breath_Test_Workflow 13C-Octanoic Acid Breath Test Workflow prep Patient Preparation (Overnight Fast) baseline Baseline Breath Sample Collection prep->baseline ingest Ingestion of 13C-Octanoic Acid Labeled Meal baseline->ingest collect Serial Breath Sample Collection (4-6 hours) ingest->collect analyze Isotope Ratio Mass Spectrometry Analysis collect->analyze calculate Data Analysis: Calculate Gastric Emptying Rate analyze->calculate result Result: Gastric Half-Emptying Time (t1/2) calculate->result

13C-Octanoic Acid Breath Test Workflow

Concluding Remarks

The choice of assay for assessing intestinal function depends on the specific research question. For evaluating intestinal barrier integrity, the lactulose/mannitol test is a well-established method with validated analytical procedures. The use of other sugar probes like sucralose can provide information about permeability in different regions of the gut.[7][19] For dynamic measurements of gastric motility, the 13C-octanoic acid breath test offers a safe and non-invasive alternative to scintigraphy. While a "this compound assay" is not yet established, its development would likely be benchmarked against these existing methods for assessing intestinal permeability and transit, leveraging similar principles of oral administration and subsequent detection in urine or breath. Researchers and drug development professionals should consider the performance characteristics and experimental requirements of each assay to select the most appropriate tool for their studies.

References

A comparative study of different 13C-labeled tracers for galactose metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of galactose metabolism, the choice of a 13C-labeled tracer is a critical experimental design step. This guide provides a comparative analysis of commonly used 13C-galactose tracers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.

The study of galactose metabolism, primarily governed by the Leloir pathway, is crucial for understanding various physiological and pathophysiological states, including the genetic disorder galactosemia and the metabolic reprogramming observed in certain cancers.[1][2] 13C-labeled isotopic tracers, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for elucidating metabolic fluxes and pathway activities.[3] The selection of a specific isotopically labeled galactose molecule can significantly influence the precision and scope of the metabolic insights obtained.[4]

Comparative Analysis of 13C-Galactose Tracers

The most frequently utilized 13C-labeled galactose tracers include [1-13C]galactose, [2-13C]galactose, and uniformly labeled [U-13C]galactose. Each offers distinct advantages and is suited for different research questions.

TracerPrimary ApplicationAdvantagesDisadvantagesKey Findings from Literature
[1-13C]Galactose Tracing entry into the Leloir pathway and subsequent conversion to glucose. Assessing the pentose phosphate pathway (PPP) activity.The labeled carbon at the C1 position provides a clear signal for initial metabolic steps. Can be used to differentiate between the Leloir pathway and alternative oxidative pathways.Label may be lost as CO2 in the PPP, potentially underestimating flux through downstream pathways if not carefully modeled.In studies of galactosemic patients, [1-13C]galactose has been used to assess residual enzyme activity and the function of the Leloir pathway.[5] The oxidation rate of orally ingested [1-13C]galactose was found to be approximately 50% of that of [U-13C]glucose during exercise.[6]
[2-13C]Galactose Investigating the Leloir pathway and the formation of UDP-glucose.The label at the C2 position is retained through the initial steps of the Leloir pathway, providing a stable marker for UDP-glucose synthesis.Less commonly used than [1-13C] or [U-13C] galactose, leading to less comparative data.Utilized in studies of galactosemia to confirm the formation of hepatic UDP-glucose, demonstrating the conversion of galactose to glucose intermediates even in patients with GALT deficiency.[7]
[U-13C]Galactose Global metabolic flux analysis of galactose metabolism, including glycolysis, the TCA cycle, and anabolic pathways.Provides comprehensive labeling of downstream metabolites, allowing for a broad overview of galactose fate. Maximizes the amount of labeled carbon entering the metabolic network.Can lead to complex labeling patterns that require sophisticated modeling for accurate flux quantification. The high degree of labeling can sometimes obscure subtle pathway distinctions.In glioblastoma cells, [U-13C]galactose tracing revealed a fully functional Leloir pathway and elevated pentose phosphate pathway activity, highlighting galactose as an alternative energy source for cancer cells.[8]

Experimental Protocols

The following provides a generalized methodology for conducting 13C-labeled galactose tracer experiments in cell culture, synthesized from various research protocols.[9][10]

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Media Preparation: Prepare the labeling medium by supplementing basal medium lacking glucose and galactose with the desired concentration of the 13C-labeled galactose tracer. For example, replace 10 mM unlabeled glucose with 10 mM [U-13C]galactose. The medium should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the influence of unlabeled hexoses from the serum.

  • Tracer Introduction: At the start of the experiment, aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined duration. The labeling time is critical and depends on the pathways of interest; rapid pathways like glycolysis may reach isotopic steady-state within minutes to hours, while slower anabolic pathways could take longer.[11]

Metabolite Extraction
  • Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Then, add a cold extraction solvent, typically 80% methanol in water, and place the plate on dry ice or in a -80°C freezer for at least 15 minutes.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

Analytical Methods
  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to measure the mass isotopomer distributions of downstream metabolites. This data provides detailed information on the incorporation of the 13C label.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can directly detect the position of the 13C label within a molecule, providing valuable information on specific metabolic transformations.[5][8]

Visualizing Galactose Metabolism

The following diagrams illustrate the central pathways of galactose metabolism and a typical experimental workflow for 13C tracer analysis.

Galactose_Metabolism cluster_Leloir Leloir Pathway cluster_Glycolysis Glycolysis & PPP cluster_TCA TCA Cycle cluster_Alternative Alternative Pathways Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK Galactitol Galactitol Gal->Galactitol Aldose Reductase Galactonate Galactonate Gal->Galactonate Galactose Dehydrogenase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM PPP Pentose Phosphate Pathway Glc6P->PPP Pyruvate Pyruvate Glc6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Experimental_Workflow cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Seed Cells culture Culture Cells (24h) start->culture labeling Introduce 13C-Galactose Medium culture->labeling incubation Incubate (Time Course) labeling->incubation quench Quench Metabolism incubation->quench extract Extract Metabolites quench->extract separate Separate Phases extract->separate analysis LC-MS or GC-MS Analysis separate->analysis mfa Metabolic Flux Analysis analysis->mfa interpretation Biological Interpretation mfa->interpretation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dulcitol-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of Dulcitol-13C-1, a non-radioactive, isotopically labeled sugar alcohol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Compound Identification and Properties

Dulcitol-13C-1 is a stable, isotopically labeled form of Dulcitol (also known as Galactitol). As the 13C isotope is not radioactive, no special precautions for radioactive waste are required.[1][] Disposal should adhere to the standard procedures for non-hazardous chemical waste at your institution, following local, state, and federal regulations.

The following table summarizes the key quantitative data for Dulcitol.

PropertyValue
Molecular Formula C₆H₁₄O₆
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 188 - 189 °C
Boiling Point 275 - 280 °C @ 1 mmHg
Solubility in Water Soluble
Odor Odorless

Source:[3][4]

Disposal Workflow

The logical workflow for the proper disposal of Dulcitol-13C-1 is outlined in the diagram below. This decision-making process ensures that the waste is correctly identified, segregated, and disposed of in accordance with standard laboratory safety protocols.

G cluster_0 Initial Assessment cluster_1 Segregation and Containment cluster_2 Documentation and Storage cluster_3 Final Disposal start Start: Have Dulcitol-13C-1 Waste is_hazardous Is the waste mixed with a hazardous substance? start->is_hazardous non_hazardous_container Place in a dedicated, labeled 'Non-Hazardous Chemical Waste' container. is_hazardous->non_hazardous_container No hazardous_container Segregate and place in a 'Hazardous Chemical Waste' container according to hazard class. is_hazardous->hazardous_container Yes log_waste Log the waste in the laboratory's chemical waste inventory. non_hazardous_container->log_waste hazardous_container->log_waste store_waste Store the sealed container in a designated waste accumulation area. log_waste->store_waste ehs_pickup Arrange for pickup by the Environmental Health & Safety (EHS) office or a licensed waste contractor. store_waste->ehs_pickup

Caption: Disposal decision workflow for Dulcitol-13C-1 waste.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the proper disposal of Dulcitol-13C-1 from a laboratory setting. This procedure assumes the material is not mixed with any hazardous substances. If Dulcitol-13C-1 is contaminated with hazardous materials, it must be treated as hazardous waste and segregated accordingly.[3][5]

Personal Protective Equipment (PPE)

Before handling the material, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Nitrile gloves

Waste Characterization and Segregation
  • Uncontaminated Dulcitol-13C-1: As a non-hazardous substance, pure, uncontaminated Dulcitol-13C-1 waste can be disposed of as non-hazardous chemical waste.

  • Contaminated Dulcitol-13C-1: If the Dulcitol-13C-1 is mixed with other chemicals, the entire mixture must be characterized based on the most hazardous component. For example, if it is dissolved in a flammable solvent, it must be disposed of as flammable waste.[5]

Containment and Labeling
  • Solid Waste:

    • Place solid Dulcitol-13C-1 waste into a clean, dry, and sealable container.

    • The container should be compatible with the waste and clearly labeled.

  • Aqueous Solutions:

    • For small quantities of aqueous solutions, check with your institution's EHS for guidance on sewer disposal. Some institutions may permit the disposal of non-hazardous, water-soluble substances down the drain with copious amounts of water.[6] However, written permission from EHS is often required.[3]

    • If sewer disposal is not permitted, collect the aqueous waste in a sealable container.

  • Labeling:

    • Label the waste container clearly with "Non-Hazardous Waste" and the full chemical name: "Dulcitol-13C-1".

    • Include the date of waste generation and the principal investigator's name and lab location.[3]

Storage
  • Store the sealed waste container in a designated and clearly marked waste accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.[3]

Final Disposal
  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][7]

  • Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EHS office.[3]

Spill Cleanup

In the event of a spill:

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Sweep or vacuum the solid material.

  • Place the spilled material into a labeled container for disposal as described above.[3]

  • If contamination of drains or waterways occurs, notify your emergency services immediately.

References

Personal protective equipment for handling Dulcite-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Dulcite-13C-1, a stable isotope-labeled sugar alcohol. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1]

Key Safety Information:

Before handling this compound, it is imperative to obtain and review the Safety Data Sheet (SDS) from your supplier. While not classified as hazardous, the SDS will provide comprehensive safety information.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. However, the following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.[2][3][4]

PPE CategoryMinimum RequirementSpecificationsRationale
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 compliantProtects eyes from potential splashes or airborne particles.
Face Shield (if splash hazard exists)To be worn over safety glassesProvides additional protection for the face during procedures with a higher risk of splashing.[3]
Hand Protection Disposable Nitrile GlovesStandard laboratory gradeProtects skin from direct contact with the compound.[3]
Body Protection Laboratory CoatFull-lengthProtects skin and personal clothing from contamination.[2][5]
Long Pants and Closed-Toe ShoesEnsures no exposed skin on the lower legs and feet.[2][5][6]

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural guide for the safe handling of this compound from receipt to use in experiments.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the product label matches the order specifications.

    • Ensure the Safety Data Sheet (SDS) is accessible.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed when not in use.

    • Store away from incompatible materials, as specified in the SDS.

  • Preparation and Use:

    • Work in a well-ventilated area. A fume hood is recommended if the procedure involves creating aerosols or dust.

    • Wear the minimum required PPE as outlined in the table above.

    • Use designated and clean laboratory equipment (e.g., spatulas, weighing boats).

    • Avoid inhalation of any dust and direct contact with skin and eyes.

  • Spill Management:

    • In case of a small, dry spill, carefully sweep or vacuum the material, avoiding dust generation.

    • Place the spilled material into a labeled container for disposal.

    • Clean the spill area with an appropriate solvent or detergent and wipe dry.

    • For larger spills, follow the procedures outlined in the product-specific SDS and your institution's safety protocols.

Disposal Plan

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations.

  • Unused Product: Dispose of as chemical waste through your institution's hazardous waste program. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing boats, paper towels) should be collected in a designated, labeled waste container and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision and action points for the safe handling of this compound.

G start Start: Receive this compound sds Obtain and Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) sds->ppe storage Store in Cool, Dry, Well-Ventilated Area ppe->storage handling Weigh and Prepare for Experiment storage->handling spill_check Spill Occurs? handling->spill_check cleanup Follow Spill Cleanup Procedure spill_check->cleanup Yes use Perform Experiment spill_check->use No cleanup->handling disposal Dispose of Waste (Unused product, contaminated items) According to Regulations use->disposal end End disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.